molecular formula C6H8N2OS B1295897 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one CAS No. 20651-30-3

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1295897
CAS No.: 20651-30-3
M. Wt: 156.21 g/mol
InChI Key: TVPRITKRWWSQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46972. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-3-7-6(10-2)8-5(4)9/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPRITKRWWSQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(NC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286663
Record name 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20651-30-3
Record name 20651-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS Number: 20651-30-3), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, provides insights into its synthesis, and explores its role as a versatile scaffold for the development of novel therapeutic agents. While specific biological activity and modulated signaling pathways for this core molecule are not extensively documented in publicly available literature, its structural motif is present in various biologically active compounds, suggesting its importance as a foundational building block.

Core Compound Identification and Properties

This compound is a pyrimidinone derivative characterized by a methyl group at the 5-position and a methylthio group at the 2-position. Its unique structural features make it a valuable intermediate in organic synthesis and a key fragment for designing molecules with diverse pharmacological activities.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 20651-30-3[2]
Molecular Formula C₆H₈N₂OS[2]
Molecular Weight 156.21 g/mol [2]
Synonyms 2-(methylthio)-5-methylpyrimidin-4(1H)-one, 5-Methyl-2-(methylthio)pyrimidin-4-ol[2][3]
Purity Typically ≥97%[2]
Appearance Solid (form may vary)
Storage Sealed in dry, 2-8°C[2]
Computational Data

Computational modeling provides valuable insights into the physicochemical properties and potential behavior of the molecule in biological systems.

ParameterValueReference
Topological Polar Surface Area (TPSA) 45.75 Ų[2]
LogP 0.80022[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

Synthesis and Experimental Protocols

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on established pyrimidine synthesis methodologies.

G reagent1 Ethyl 2-methylacetoacetate intermediate Cyclocondensation Intermediate reagent1->intermediate Base (e.g., NaOEt) reagent2 S-Methylisothiourea reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: A potential synthetic route to this compound.

Hypothetical Experimental Protocol

Materials:

  • Ethyl 2-methylacetoacetate

  • S-Methylisothiourea sulfate

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add S-methylisothiourea sulfate and stir until a clear solution is obtained.

  • Add ethyl 2-methylacetoacetate dropwise to the reaction mixture at room temperature.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Note: This is a generalized protocol and would require optimization for yield and purity.

Role in Drug Discovery and Development

This compound serves as a crucial "fragment" or "scaffold" in drug discovery.[1] Its rigid heterocyclic core provides a three-dimensional framework that can be chemically modified to create libraries of compounds for screening against various biological targets.

Scaffold for Biologically Active Molecules

The pyrimidine ring is a well-established pharmacophore found in numerous FDA-approved drugs, including anticancer agents and antivirals. The specific substitutions on the this compound core can be tailored to achieve desired potency, selectivity, and pharmacokinetic properties. While direct biological data for the parent compound is limited, derivatives incorporating this scaffold have shown a range of activities. For instance, related pyrimidine-containing compounds have been investigated as inhibitors of various kinases and other enzymes.

Logical Workflow for Fragment-Based Drug Discovery

The use of this compound in a fragment-based drug discovery (FBDD) campaign can be visualized as follows:

G start Fragment Library Screening hit_id Hit Identification: This compound start->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead sar Structure-Activity Relationship (SAR) Studies hit_to_lead->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: Fragment-Based Drug Discovery workflow utilizing the target molecule.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not available in the provided search results, typical spectroscopic features can be predicted based on its structure.

Expected Spectroscopic Characteristics
  • ¹H NMR: Protons of the methyl group at the 5-position would likely appear as a singlet. The S-methyl protons would also be a singlet, typically in a different chemical shift region. The N-H proton would be a broad singlet, and the C-H proton on the pyrimidine ring would be a singlet.

  • ¹³C NMR: Distinct signals would be expected for the carbonyl carbon, the carbons of the pyrimidine ring, and the two methyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 156 or 157, respectively. Characteristic fragmentation patterns could involve the loss of the methylthio group or other small fragments.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching, C=O stretching (amide), and C=N stretching vibrations.

Conclusion and Future Directions

This compound is a valuable chemical entity for researchers and drug development professionals. Its properties make it an excellent starting point for the synthesis of more complex molecules with potential therapeutic applications. Future research should focus on the detailed biological characterization of this core molecule to uncover its intrinsic activities and to guide the rational design of novel derivatives targeting specific diseases. The development and publication of detailed synthetic protocols and comprehensive spectroscopic analyses would be highly beneficial to the scientific community.

References

Physicochemical properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(methylthio)-5-methylpyrimidin-4(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 2-(methylthio)pyrimidin-4(1H)-one (CAS 5751-20-2), to provide a robust reference point for researchers. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for determining these properties, and includes mandatory visualizations of experimental workflows using Graphviz (DOT language) to facilitate understanding and replication.

Introduction

2-(methylthio)-5-methylpyrimidin-4(1H)-one is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for nucleobases and a wide array of therapeutic agents.[1] The methylthio and methyl substitutions on the pyrimidine ring are critical in defining the molecule's steric and electronic properties, which in turn influence its solubility, membrane permeability, and potential for interaction with biological targets. This compound and its analogues are recognized as versatile intermediates in the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development of antiviral and anticancer agents.[2] A thorough understanding of its physicochemical properties is therefore essential for its application in drug discovery and materials science.

Physicochemical Data Summary

Quantitative experimental data for 2-(methylthio)-5-methylpyrimidin-4(1H)-one is not extensively available in public literature. The following tables provide known data for the parent analogue, 2-(methylthio)pyrimidin-4(1H)-one , which lacks the 5-methyl group, to serve as a reliable estimate for research and development purposes.

Table 1: General and Structural Properties of 2-(methylthio)pyrimidin-4(1H)-one (Analogue)
PropertyValueReference
CAS Number 5751-20-2[2][3]
Molecular Formula C₅H₆N₂OS[2][3][4]
Molecular Weight 142.18 g/mol [2][3][4]
Appearance White crystalline powder[2]
Purity ≥ 99% (HPLC)[2]
Table 2: Physicochemical Properties of 2-(methylthio)pyrimidin-4(1H)-one (Analogue)
PropertyValueReference
Melting Point 197 - 204 °C[2][4]
Boiling Point 301.2 °C at 760 mmHg (Predicted)[4]
pKa 7.80 ± 0.40 (Predicted)[4]
logP 0.49 (Predicted)[4]
Solubility DMSO (Slightly), Methanol (Slightly)[4]
Vapor Pressure 0.000597 mmHg at 25°C (Predicted)[4]
Density 1.35 g/cm³ (Predicted)[4]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[5]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[6][7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., Thiele tube with mineral oil) or a calibrated melting point apparatus.[5]

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7]

Solubility Determination

Solubility tests provide insights into the polarity and functional groups of a compound, following the principle of "like dissolves like."[8]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is used (e.g., water, methanol, hexane, DMSO).

  • Procedure: A small, accurately weighed amount of the compound (e.g., 25 mg) is placed in a test tube.[9] A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.[9]

  • Mixing: The test tube is shaken vigorously for a set period (e.g., 60 seconds) after each addition.[9][10]

  • Observation: The compound is classified as soluble if it dissolves completely, or insoluble if it does not. For compounds soluble in water, the pH of the resulting solution is tested with litmus paper to identify acidic or basic properties.[11][12]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity in solution. Potentiometric titration is a highly accurate method for its determination.[13]

Methodology:

  • Solution Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often an aqueous-organic mixture for compounds with low water solubility) to create a solution of known concentration.[13][14]

  • Titration: A standardized solution of a strong acid or base is added incrementally to the compound solution using a burette.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[13]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of this curve, where the concentrations of the protonated and deprotonated species are equal.[13]

logP Determination (Shake-Flask Method)

The n-octanol/water partition coefficient (P), typically expressed as its logarithm (logP), is the standard measure of a compound's lipophilicity.[15]

Methodology:

  • Phase Preparation: n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by mixing and allowing them to separate for at least 24 hours.[16]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (or a 50/50 mixture). The two phases are then mixed vigorously in a separatory funnel for a set period to allow the compound to partition between them until equilibrium is reached.[16][17]

  • Phase Separation: The mixture is allowed to stand until the two phases clearly separate.

  • Concentration Analysis: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as HPLC with UV detection.[16][17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.[15]

Mandatory Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G start Start: Compound Synthesis and Purification struct_char Structural Characterization (NMR, MS, IR) start->struct_char Verify Structure purity_check Purity Analysis (HPLC, LC-MS) start->purity_check Assess Purity prop_det Physicochemical Property Determination data_analysis Data Analysis and Interpretation prop_det->data_analysis struct_char->prop_det purity_check->prop_det Proceed if Pure report Technical Report Generation data_analysis->report end End report->end

Caption: General workflow for compound characterization.

G prep Prepare Dry, Powdered Sample pack Pack Sample into Capillary Tube (1-2mm) prep->pack setup Attach to Thermometer in Melting Point Apparatus pack->setup heat Heat Slowly (1-2 °C/min) setup->heat observe Observe Melting heat->observe record_t1 Record T1: First Liquid Drop observe->record_t1 Melting Begins record_t2 Record T2: Fully Liquid observe->record_t2 Melting Complete report Report Melting Range (T1 - T2) record_t1->report record_t2->report

Caption: Workflow for melting point determination.

G start Weigh Compound (e.g., 25 mg) add_solvent Add Solvent Incrementally (e.g., 0.75 mL total) start->add_solvent shake Vigorous Shaking (60 seconds) add_solvent->shake observe Observe for Dissolution shake->observe soluble Classify: Soluble observe->soluble Yes insoluble Classify: Insoluble observe->insoluble No ph_test Test pH with Litmus Paper soluble->ph_test If Solvent is Water end End insoluble->end ph_test->end

Caption: Workflow for aqueous solubility testing.

G prep Prepare Analyte Solution of Known Concentration titrate Incrementally Add Standardized Titrant prep->titrate measure Measure pH after Each Addition titrate->measure measure->titrate Continue Titration plot Plot Titration Curve (pH vs. Volume) measure->plot Endpoint Reached determine Determine Half-Equivalence Point plot->determine pka pKa = pH at Half-Equivalence Point determine->pka

Caption: Workflow for pKa determination via titration.

G saturate Saturate n-Octanol and Aqueous Buffer dissolve Dissolve Compound in One Phase saturate->dissolve shake Shake Vigorously to Reach Equilibrium dissolve->shake separate Separate the Two Phases shake->separate analyze_org Analyze Concentration in Octanol Phase (Co) separate->analyze_org analyze_aq Analyze Concentration in Aqueous Phase (Ca) separate->analyze_aq calculate Calculate: logP = log10(Co / Ca) analyze_org->calculate analyze_aq->calculate

Caption: Workflow for logP determination (Shake-Flask).

References

Unveiling the Enigmatic Mechanism of Action: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into a Promising Scaffold in Drug Discovery

Abstract

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine class of molecules. While it is predominantly recognized as a versatile synthetic intermediate in the realm of medicinal chemistry, a comprehensive understanding of its intrinsic mechanism of action remains largely uncharted territory in publicly available scientific literature. This technical guide aims to synthesize the current, albeit limited, knowledge surrounding this molecule and its close analogs, offering a perspective on its potential biological activities and avenues for future research. The information presented herein is curated for researchers, scientists, and professionals engaged in drug development, providing a foundational understanding of this intriguing chemical entity.

Introduction: The Pyrimidine Core in Pharmacology

Pyrimidine and its derivatives are of paramount importance in the field of pharmacology, forming the structural backbone of numerous therapeutic agents.[1] Their inherent ability to mimic endogenous nucleic acid bases allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. These include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] The subject of this guide, this compound, represents a key building block for the synthesis of more complex and potentially bioactive molecules.[4][5]

Current Understanding of this compound

Direct and specific studies detailing the mechanism of action of this compound are scarce. The available information primarily highlights its role as a precursor in the synthesis of novel compounds with potential therapeutic applications.[4][5] Its chemical structure, featuring a pyrimidinone core with methyl and methylthio substitutions, provides reactive sites for further chemical modifications, enabling the generation of diverse chemical libraries for drug screening.[4]

Inferred Mechanisms of Action from Related Pyrimidine Derivatives

While a direct mechanism for this compound is not established, the biological activities of structurally related pyrimidine derivatives can offer valuable insights into its potential modes of action.

Enzyme Inhibition

Numerous pyrimidine-containing compounds exert their effects by inhibiting specific enzymes. For instance, derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been identified as potent inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in tumorigenesis.[6] This inhibition can lead to reduced expression of anti-apoptotic proteins and promote apoptosis in cancer cells.[6]

Another example is the inhibition of sirtuin 2 (SIRT2), a histone deacetylase, by tetrahydrobenzo[2][6]thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[7] Such inhibition has shown neuroprotective effects in in vitro models of Parkinson's disease.[7] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit inhibitory activity against a range of kinases or other enzymes.

Antimicrobial and Antifungal Activity

Derivatives of 5-amino-2-(methylthio)pyrimidin-4(3H)-one have demonstrated antifungal properties, potentially through the inhibition of enzymes crucial for fungal cell wall synthesis.[8] Similarly, other pyrimidine analogs have shown broad-spectrum antimicrobial activity.[9][10] The core pyrimidine scaffold can interfere with essential microbial metabolic pathways, leading to the inhibition of growth or cell death.

Anticancer Properties

The pyrimidine framework is a common feature in many anticancer agents.[1][2] The proposed mechanisms often involve the disruption of nucleic acid synthesis, inhibition of key signaling pathways involved in cell proliferation and survival, or the induction of apoptosis.[6] For example, some pyrimidine derivatives have been shown to possess cytotoxic activity against various cancer cell lines.[3]

Potential Signaling Pathways

Based on the activities of related compounds, derivatives of this compound could potentially modulate various signaling pathways. A hypothetical workflow for investigating the mechanism of action is presented below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 Mechanism of Action Compound This compound Derivatives CellBasedAssays Cell-Based Assays (e.g., Cancer Cell Lines, Microbes) Compound->CellBasedAssays PhenotypicScreening Phenotypic Screening (e.g., Cytotoxicity, Growth Inhibition) CellBasedAssays->PhenotypicScreening AffinityChromatography Affinity Chromatography PhenotypicScreening->AffinityChromatography MassSpectrometry Mass Spectrometry AffinityChromatography->MassSpectrometry TargetValidation Target Validation (e.g., siRNA, CRISPR) MassSpectrometry->TargetValidation IdentifiedTarget Identified Biological Target TargetValidation->IdentifiedTarget SignalingPathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) IdentifiedTarget->SignalingPathwayAnalysis DownstreamEffects Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) SignalingPathwayAnalysis->DownstreamEffects MOA Elucidation of Mechanism of Action DownstreamEffects->MOA

References

The Emergence of a Versatile Scaffold: A Technical History of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Columbus, OH – December 27, 2025 – 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one, a heterocyclic compound now recognized as a valuable scaffold in medicinal chemistry, has a history rooted in the fundamental exploration of pyrimidine derivatives. While a singular "discovery" paper remains elusive in publicly accessible records, its synthesis and study are part of a broader scientific endeavor to create and characterize novel chemical entities for potential therapeutic applications. This technical guide delves into the historical context, synthesis, and evolving significance of this important molecule.

A Foundation in Pyrimidine Chemistry

The story of this compound begins with the extensive investigation into pyrimidine chemistry throughout the 20th century. Pyrimidines, fundamental components of nucleic acids, have long been a focus for chemists and biologists. The introduction of a thioether group at the 2-position and a methyl group at the 5-position of the pyrimidin-4-one core structure represents a strategic modification to explore the structure-activity relationships of this privileged scaffold.

The Synthesis of a Key Intermediate

The construction of the this compound core relies on classical methods of pyrimidine synthesis. A common and logical synthetic pathway involves the cyclocondensation of a β-ketoester with a thiourea derivative, followed by S-methylation.

General Synthetic Approach:

A plausible and widely practiced method for the synthesis of the parent 2-thio-5-methylpyrimidin-4(3H)-one involves the condensation of ethyl 2-methylacetoacetate with thiourea in the presence of a base such as sodium ethoxide. This reaction, a variation of the Biginelli reaction, efficiently constructs the dihydropyrimidine core, which is then oxidized to the pyrimidinone.

The subsequent and crucial step is the S-methylation of the resulting 2-thiouracil derivative. This is typically achieved by reacting the thiopyrimidine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydroxide or potassium carbonate. The sulfur atom, being a soft nucleophile, readily attacks the methyl group, leading to the formation of the methylthio ether linkage.

Experimental Protocol: A Representative Synthesis

While the original experimental details are not available, a representative modern protocol for the S-methylation of a related 2-thiouracil is presented below. This provides insight into the likely conditions used for the preparation of this compound.

Synthesis of 2-(Methylthio)pyrimidin-4-ol from 2-Thiouracil

ReagentMolar Mass ( g/mol )QuantityMoles
2-Thiouracil128.1533.3 g0.26
Sodium Hydroxide40.0020.8 g0.52
Water18.02183 mL-
Methyl Iodide141.9418.5 mL0.29
Glacial Acetic Acid60.05--

Procedure:

  • 2-Thiouracil (33.3 g, 0.26 mol) is dissolved in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).

  • The mixture is cooled in an ice bath to an internal temperature of 0°C.

  • Methyl iodide (18.5 mL, 0.29 mol) is added slowly to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 16 hours.

  • The resulting pale yellow solution is cooled to 0°C and acidified with glacial acetic acid.

  • The white precipitate that forms is collected by vacuum filtration, washed with cold water (3 x 150 mL), and dried to yield the product.[1]

The Rise to Prominence in Drug Discovery

For a significant period after its initial synthesis, this compound likely remained a relatively obscure chemical entity, one of many synthesized for basic chemical exploration. Its emergence as a key building block in modern drug discovery is a more recent phenomenon.

The true value of this compound lies in its utility as a "fragment" or "scaffold" in fragment-based drug discovery (FBDD) and lead optimization. The pyrimidinone core offers a rigid framework with hydrogen bond donors and acceptors, while the methylthio group provides a handle for further chemical modification through oxidation to the corresponding sulfoxide or sulfone, or through nucleophilic aromatic substitution (SNAr) reactions. The 5-methyl group can also be a key determinant in binding selectivity and metabolic stability.

This versatility has led to the incorporation of the this compound moiety into a wide range of biologically active molecules, including inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer, viral infections, and inflammatory disorders.

Visualizing the Synthetic Logic

The logical flow of the synthesis can be represented as a straightforward workflow.

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final_product Final Product Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Cyclocondensation Cyclocondensation Ethyl 2-methylacetoacetate->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation 2-Thio-5-methylpyrimidin-4(3H)-one 2-Thio-5-methylpyrimidin-4(3H)-one S-Methylation S-Methylation 2-Thio-5-methylpyrimidin-4(3H)-one->S-Methylation This compound This compound Cyclocondensation->2-Thio-5-methylpyrimidin-4(3H)-one S-Methylation->this compound Methylating Agent Methylating Agent Methylating Agent->S-Methylation

Caption: A logical workflow diagram illustrating the key steps in the synthesis of this compound.

Future Directions

The history of this compound is still being written. Its continued use as a versatile building block ensures its place in the development of future generations of therapeutics. As synthetic methodologies evolve, more efficient and sustainable routes to this and related pyrimidinones will undoubtedly be developed. The ongoing exploration of its chemical space will likely uncover novel biological activities and further solidify its importance in the field of medicinal chemistry. Researchers and drug development professionals can anticipate seeing this unassuming scaffold at the core of new and innovative medicines for years to come.

References

Spectroscopic Profile of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 20651-30-3). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such spectra.

Molecular Structure and Properties

  • Molecular Formula: C₆H₈N₂OS

  • Molecular Weight: 156.21 g/mol

  • IUPAC Name: this compound

Spectroscopic Data Summary

Due to the limited availability of experimentally derived public data, the following tables present predicted spectroscopic values for this compound. These predictions are generated using established computational algorithms and serve as a robust reference for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5Singlet1HH6 (vinyl)
~3.6Singlet1HN3-H (amide)
~2.5Singlet3HS-CH₃ (methyl)
~2.0Singlet3HC5-CH₃ (methyl)
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170C4 (C=O)
~165C2 (C-S)
~140C6
~110C5
~15S-CH₃
~12C5-CH₃
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumN-H Stretch (amide)
~2950MediumC-H Stretch (aliphatic)
~1680StrongC=O Stretch (amide)
~1600MediumC=C Stretch (aromatic)
~1450MediumC-H Bend (aliphatic)
~1200MediumC-N Stretch
~700MediumC-S Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
156[M]⁺ (Molecular Ion)
113[M - SCH₃]⁺
85[M - SCH₃ - CO]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid-phase small molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for solutions.

  • Ionization:

    • Electron Ionization (EI): A hard ionization technique suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds, often used with LC-MS. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample->Prep_IR Prep_MS Dissolve for LC-MS or Direct Infusion Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Structural_Elucidation_Logic cluster_inputs Input Data cluster_process Analysis cluster_output Output MS_Input Mass Spectrum (Molecular Weight, Elemental Formula) Integration Data Integration and Structure Assembly MS_Input->Integration IR_Input IR Spectrum (Functional Groups) IR_Input->Integration NMR_Input NMR Spectra (Connectivity, Chemical Environment) NMR_Input->Integration Final_Structure Proposed Structure Integration->Final_Structure

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties and the recommended methodologies for determining the aqueous solubility and chemical stability of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one. Due to the limited availability of direct experimental data for this compound, this document emphasizes robust experimental protocols that can be implemented for its thorough characterization. Detailed procedures for kinetic and thermodynamic solubility assessment, as well as forced degradation studies for stability evaluation, are presented. This guide aims to equip researchers and drug development professionals with the necessary framework to evaluate this compound for its potential as a drug candidate.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine scaffolds are of significant interest in medicinal chemistry as they are integral components of nucleic acids and are present in a wide array of therapeutically active agents with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The substitution pattern on the pyrimidine ring, including the methyl group at the 5-position and the methylthio group at the 2-position, is expected to influence its physicochemical properties, such as solubility and stability, which are critical for its efficacy and developability as a pharmaceutical agent.

A thorough understanding of a compound's solubility and stability is paramount in the drug discovery and development process. Poor aqueous solubility can hinder absorption and lead to low bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a drug product.[1] This guide provides detailed experimental protocols for the characterization of these key attributes for this compound.

Physicochemical Properties

Currently, there is a scarcity of publicly available experimental data on the solubility and stability of this compound. However, basic molecular properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20651-30-3[2]
Molecular Formula C₆H₈N₂OS[2]
Molecular Weight 156.21 g/mol [2]
Appearance Solid (predicted)-
Predicted LogP 0.80022[2]
TPSA (Topological Polar Surface Area) 45.75 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]

For context, a structurally related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, has been reported to have very low aqueous solubility.[3] A methyl ester derivative of this related compound showed a slight solubility in water of 0.42 g/L.[3] While not directly comparable, this suggests that this compound may also exhibit limited aqueous solubility.

Solubility Assessment

The determination of aqueous solubility is a critical step in preclinical development. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding of the compound's behavior.

Experimental Protocols

The kinetic solubility assay measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This high-throughput method is valuable for early-stage discovery.[1][4]

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: To a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).[5][6]

  • Precipitate Removal: Separate any precipitated compound by filtration or centrifugation.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7]

The thermodynamic (or equilibrium) solubility assay measures the saturation concentration of a compound in a solvent at equilibrium. This is considered the "true" solubility of the compound.[4][8]

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a fine filter (e.g., 0.22 µm).[1]

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[9]

Data Presentation

The results from the solubility assays should be tabulated for clear comparison.

Table 2: Solubility Data for this compound

Assay TypeBuffer System (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS (7.4)25[Experimental Value][Experimental Value]
ThermodynamicPBS (7.4)25[Experimental Value][Experimental Value]
ThermodynamicSGF (1.2)37[Experimental Value][Experimental Value]
ThermodynamicSIF (6.8)37[Experimental Value][Experimental Value]

(SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid)

Visualization of Solubility Workflow

G cluster_0 Solubility Assessment Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility start Start: Compound ks_stock Prepare 10 mM DMSO Stock start->ks_stock ts_add Add Excess Solid to Aqueous Buffer start->ts_add ks_dilute Dilute in Aqueous Buffer (e.g., PBS, pH 7.4) ks_stock->ks_dilute ks_incubate Incubate (1-2 h) ks_dilute->ks_incubate ks_separate Filter/Centrifuge ks_incubate->ks_separate ks_quantify Quantify by HPLC-UV or LC-MS/MS ks_separate->ks_quantify ts_equilibrate Equilibrate (24-72 h) ts_add->ts_equilibrate ts_separate Filter Supernatant ts_equilibrate->ts_separate ts_quantify Quantify by HPLC-UV ts_separate->ts_quantify

Workflow for Solubility Assessment.

Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[10][11] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Experimental Protocol: Forced Degradation Studies
  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions: Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.[12]

  • Data Analysis: Quantify the amount of the parent compound remaining and identify and quantify any major degradation products. The goal is to achieve a target degradation of 5-20%.[10]

Data Presentation

The results of the forced degradation studies should be summarized in a table.

Table 3: Forced Degradation of this compound

Stress ConditionDuration% Assay of Parent CompoundNo. of DegradantsRemarks (e.g., % of major degradant)
0.1 N HCl (60°C)24 h[Experimental Value][Experimental Value][Experimental Value]
0.1 N NaOH (60°C)24 h[Experimental Value][Experimental Value][Experimental Value]
3% H₂O₂ (RT)24 h[Experimental Value][Experimental Value][Experimental Value]
Thermal (80°C, solution)24 h[Experimental Value][Experimental Value][Experimental Value]
Photolytic (ICH Q1B)-[Experimental Value][Experimental Value][Experimental Value]

Visualization of Stability Testing Workflow

G cluster_0 Forced Degradation Workflow start Start: Compound Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acidic Hydrolysis (0.1 N HCl) stress_conditions->acid base Basic Hydrolysis (0.1 N NaOH) stress_conditions->base oxidation Oxidative (3% H₂O₂) stress_conditions->oxidation thermal Thermal (e.g., 80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo sampling Sample at Various Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Parent and Degradation Products analysis->data

Workflow for Forced Degradation Studies.

Conclusion

References

The Therapeutic Promise of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a versatile heterocyclic scaffold that has emerged as a valuable building block in medicinal chemistry.[1][2] While the core molecule itself is primarily utilized as a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of the synthesis, therapeutic applications, and biological evaluation of compounds derived from this promising pyrimidine core, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold

A prevalent and efficient method for the synthesis of this compound involves a one-pot condensation reaction. This approach utilizes the reaction of S-methylisothiourea with a β-ketoester, such as ethyl acetoacetate, mediated by a base and followed by acid-catalyzed cyclization. This method is advantageous due to its operational simplicity and generally good yields.

Experimental Protocol: One-Pot Synthesis of this compound

Materials:

  • S-methylisothiourea sulfate

  • Ethyl acetoacetate

  • Sodium ethoxide (or other suitable base)

  • Ethanol

  • Hydrochloric acid (or other suitable acid)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve S-methylisothiourea sulfate in ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature.

  • Ketoester Addition: Following the base addition, introduce ethyl acetoacetate to the reaction mixture.

  • Condensation: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cyclization: After completion of the condensation, cool the mixture to room temperature and carefully add hydrochloric acid to catalyze the cyclization.

  • Work-up and Purification: The resulting precipitate is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent to yield this compound.

Therapeutic Applications and Biological Activity of Derivatives

Derivatives of this compound have been extensively explored as inhibitors of various protein kinases and other enzymes implicated in disease pathogenesis. The primary areas of therapeutic investigation include oncology and neurodegenerative diseases.

Anticancer Activity: Targeting EGFR and Mnk2

Epidermal Growth Factor Receptor (EGFR) Inhibition:

A significant focus of research has been the development of derivatives as inhibitors of EGFR, a receptor tyrosine kinase often dysregulated in non-small cell lung cancer (NSCLC).[3] Notably, certain 5-(methylthio)pyrimidine derivatives have been designed to selectively target mutant forms of EGFR, such as the L858R/T790M double mutant, which confers resistance to first-generation EGFR inhibitors.[3][4] These compounds have demonstrated potent enzymatic and antiproliferative activities with subnanomolar IC50 values against the mutant EGFR, while showing significantly less activity against the wild-type receptor, suggesting a favorable therapeutic window.[2][4]

MAPK-Interacting Kinase 2 (Mnk2) Inhibition:

Derivatives of the pyrimidin-4-one scaffold have also been investigated as inhibitors of Mnk2, a serine/threonine kinase that plays a role in tumorigenesis and the development of acute myeloid leukemia (AML).[5][6] Inhibition of Mnk2 has been shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in leukemia cells.[6]

Quantitative Data for Anticancer Derivatives:

Derivative ClassTargetAssay TypeIC50 / KiCell LineReference
5-(methylthio)pyrimidineEGFR (L858R/T790M)Kinase AssaySubnanomolar-[2][4]
5-(methylthio)pyrimidineEGFR (WT)Kinase AssayHundreds-fold less potent than mutant-[2]
5-(methylthio)pyrimidine-Proliferation Assay-H1975 (NSCLC)[2]
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-oneMnk2Kinase AssayPotent inhibition-[6]
5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one-Apoptosis AssayIncreased apoptosisMV4-11 (AML)[6]
Neuroprotection: Targeting Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2) Inhibition:

SIRT2, a NAD+-dependent deacetylase, has emerged as a potential therapeutic target for neurodegenerative disorders such as Parkinson's disease. Inhibition of SIRT2 has been shown to be neuroprotective in various in vitro and in vivo models. A notable derivative, a 5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one, has been identified as a highly selective SIRT2 inhibitor. This compound demonstrated a significant neuroprotective effect in a cellular model of Parkinson's disease.

Quantitative Data for Neuroprotective Derivatives:

Derivative ClassTargetAssay TypeKiCell LineReference
5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-oneSIRT2Kinase Assay0.62 ± 0.15 μM-
5,6,7,8-tetrahydrobenzo[3]thieno[2,3-d]pyrimidin-4(3H)-one-Neuroprotection AssaySignificant protectionN27 (neuronal)

Key Experimental Methodologies

EGFR Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against EGFR is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol: EGFR (L858R/T790M) Kinase Assay (TR-FRET)

Materials:

  • Recombinant human EGFR (L858R/T790M) enzyme

  • Biotinylated poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

  • Reaction Mixture: In a 384-well plate, add the test compound, EGFR enzyme, and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect phosphorylation by adding a solution containing the europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm and 665 nm. The ratio of these emissions is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., H1975 for NSCLC)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Test compounds

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

SIRT2 Activity Assay

A common method for measuring SIRT2 activity is a fluorometric assay that uses a peptide substrate containing an acetylated lysine residue.

Protocol: SIRT2 Fluorometric Activity Assay

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic acetylated peptide substrate (e.g., derived from p53)

  • NAD+

  • Developer solution containing a SIRT2 inhibitor (to stop the reaction) and a reagent that generates a fluorescent signal from the deacetylated substrate

  • Assay buffer

  • Test compounds

  • 96-well black plates

Procedure:

  • Reaction Setup: In a 96-well black plate, combine the SIRT2 enzyme, NAD+, and the test compound.

  • Initiation: Start the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction and initiate fluorescence development by adding the developer solution.

  • Fluorescence Reading: After a short incubation, measure the fluorescence using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Determine the percent inhibition of SIRT2 activity for each compound concentration and calculate the IC50 or Ki value.

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway in NSCLC

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to its constitutive activation and downstream signaling through pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The 5-(methylthio)pyrimidine derivatives act by competitively binding to the ATP-binding site of the mutant EGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.

EGFR_Pathway EGF EGF EGFR EGFR (L858R/T790M) EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 5-(methylthio)pyrimidine Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Mnk2_Pathway MAPK MAPK Pathway (e.g., ERK, p38) Mnk2 Mnk2 MAPK->Mnk2 Activates eIF4E eIF4E Mnk2->eIF4E Phosphorylates Inhibitor Pyrimidin-4-one Derivative Inhibitor->Mnk2 Inhibits mRNA mRNA Translation (Pro-survival proteins) eIF4E->mRNA Apoptosis Apoptosis mRNA->Apoptosis Suppresses SIRT2_Pathway SIRT2 SIRT2 alpha_syn α-synuclein Aggregation SIRT2->alpha_syn Promotes tubulin Microtubule Instability SIRT2->tubulin Promotes oxidative_stress Oxidative Stress SIRT2->oxidative_stress Contributes to Inhibitor Thienopyrimidin-4-one Derivative Inhibitor->SIRT2 Inhibits neuroprotection Neuroprotection Inhibitor->neuroprotection neuronal_death Neuronal Death alpha_syn->neuronal_death tubulin->neuronal_death oxidative_stress->neuronal_death

References

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one: A Scaffolding Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry. Its pyrimidine core is a key structural motif found in numerous biologically active compounds, including anticancer and antiviral agents. This technical guide provides a literature review of the research surrounding this compound, focusing on its role as a chemical intermediate and a scaffold for the synthesis of novel therapeutic agents. While direct biological activity data for this specific compound is limited in publicly available research, this review will delve into the synthesis, biological evaluation, and potential applications of its derivatives, providing a comprehensive overview of its importance in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical suppliers and databases.

PropertyValueSource
CAS Number 20651-30-3[1][2]
Molecular Formula C₆H₈N₂OS[1][3]
Molecular Weight 156.21 g/mol [1]
Appearance White to off-white solid-
Purity ≥95-97% (typical)[1][3]
SMILES CS C1=NC(C)=CC(=O)N1[1]
InChI Key TVPRITKRWWSQFW-UHFFFAOYSA-N[3]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel drug candidates.

General Synthesis of the Pyrimidinone Core

The pyrimidinone ring system can be constructed through various synthetic routes. A common method involves the condensation of a β-ketoester with S-methylisothiourea. This reaction provides a straightforward approach to the 2-(methylthio)pyrimidin-4(3H)-one scaffold.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product beta_ketoester β-Ketoester condensation Condensation Reaction beta_ketoester->condensation s_methylisothiourea S-Methylisothiourea s_methylisothiourea->condensation core_compound This compound condensation->core_compound

A generalized workflow for the synthesis of the pyrimidinone core.
Derivatization Strategies

Once the core scaffold is obtained, it can be further modified at several positions to create a library of derivatives for biological screening. The methylthio group at the 2-position is a particularly useful handle for introducing diversity. It can be displaced by various nucleophiles or oxidized to a sulfone to activate the ring for further substitutions.

Biological Activities of Derivatives

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have been investigated as potential anticancer agents, often targeting key enzymes in cell signaling pathways such as protein kinases. For example, various substituted pyrimidines have shown inhibitory activity against kinases like Mnk2, which are implicated in tumorigenesis.

Antiviral Activity

The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA makes it a prime candidate for the development of antiviral drugs. Researchers have synthesized and evaluated derivatives of 2-(methylthio)pyrimidine for their ability to inhibit viral replication. For instance, certain 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have demonstrated notable antiviral activity against the tobacco mosaic virus (TMV)[4].

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the core this compound are not extensively reported. However, general methodologies for the synthesis of related pyrimidine derivatives and for conducting biological assays are well-documented in the scientific literature.

General Procedure for Synthesis of Pyrimidine Derivatives

A general one-pot synthesis of 4-pyrimidone-2-thioethers involves the base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters. This method offers good to excellent yields and functional group tolerance under mild reaction conditions[5].

In Vitro Biological Assays

Standard in vitro assays are employed to evaluate the biological activity of newly synthesized pyrimidine derivatives.

  • Anticancer Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation[6]. It measures the metabolic activity of cells and is a primary screening method for potential anticancer compounds.

  • Antiviral Assays: The antiviral activity of compounds can be assessed using various methods depending on the target virus. For example, the half-leaf method is commonly used to evaluate the efficacy of compounds against plant viruses like TMV[4]. For human viruses, cell-based assays that measure the inhibition of viral replication or cytopathic effects are employed.

Assay_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_evaluation Data Analysis synthesis Synthesis of Pyrimidine Derivatives in_vitro_assays In Vitro Assays (e.g., MTT, Antiviral) synthesis->in_vitro_assays data_analysis Determination of IC50/EC50 values in_vitro_assays->data_analysis

A simplified workflow for the biological evaluation of pyrimidine derivatives.

Signaling Pathways and Logical Relationships

The biological effects of pyrimidine derivatives are often mediated through their interaction with specific signaling pathways. As direct targets for this compound are not identified, we present a generalized diagram of a kinase signaling pathway that is a common target for pyrimidine-based inhibitors.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibition

A representative kinase signaling pathway often targeted by pyrimidine derivatives.

Conclusion

This compound is a valuable and commercially available starting material for the synthesis of a wide range of heterocyclic compounds. While the reviewed scientific literature does not provide extensive data on the direct biological activity of this specific molecule, the potent anticancer and antiviral activities of its derivatives highlight the significant potential of the 2-(methylthio)pyrimidin-4(3H)-one scaffold in drug discovery. Further research focusing on the biological screening of this core compound could unveil its intrinsic therapeutic potential and pave the way for the development of novel and effective drugs. The synthetic tractability of this scaffold, coupled with the proven biological relevance of the pyrimidine core, ensures its continued importance in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one and its derivatives, a promising scaffold in modern drug discovery. This document outlines detailed synthetic protocols, presents biological activity data, and visualizes key concepts to facilitate research and development in this area.

Introduction

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific scaffold, this compound, serves as a versatile building block for the development of novel therapeutics, particularly in oncology and immunology. Its derivatives have shown significant potential as inhibitors of key signaling pathways implicated in various diseases. The methylthio group at the 2-position and the methyl group at the 5-position offer opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of Derivatives

Derivatives of this compound have been investigated as potent inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2). The following tables summarize the reported in vitro activities of selected derivatives.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives against EGFR

Compound IDTargetCell LineIC50 (µM)Reference
Derivative A EGFR (L858R/T790M)H1975Subnanomolar[1]
Derivative B EGFR (WT)A431>100x less potent than mutant[1]
Compound 8 EGFR (WT)A4312.31
Compound 12 EGFR (WT)A4314.52
Compound 14 EGFR (WT)A5497.56
Gefitinib EGFR (WT)-0.0182
Osimertinib EGFR (T790M)-0.0085

Table 2: Inhibitory Activity of Pyrimidine Derivatives against JAK Kinases

Compound IDTargetIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2Reference
Compound A8 JAK2538.6-fold54.6-fold41.2-fold[2]
Ruxolitinib JAK214.63 ± 0.81---
Tofacitinib JAK232.10 ± 1.99---

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: this compound

This protocol describes a one-pot synthesis of the title compound from S-methylisothiourea and ethyl 2-methylacetoacetate.

Materials:

  • S-methylisothiourea sulfate

  • Ethyl 2-methylacetoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of S-methylisothiourea: In a round-bottom flask, dissolve thiourea in water and add methyl sulfate. The reaction will proceed spontaneously but may require gentle heating to initiate. Cool the reaction mixture if it becomes too vigorous. Reflux the mixture for one hour. After cooling, add ethanol and filter the resulting precipitate. Wash the solid with ethanol and dry to obtain S-methylisothiourea sulfate.

  • Cyclocondensation Reaction: In a separate reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol. To this solution, add S-methylisothiourea sulfate and stir until dissolved.

  • Slowly add ethyl 2-methylacetoacetate to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid to precipitate the product.

  • Filter the crude product and wash with cold diethyl ether.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Protocol 2: General Procedure for the Synthesis of N-Aryl/Alkyl Derivatives at the 2-position

This protocol outlines a general method for the nucleophilic aromatic substitution (SNAr) of the methylthio group to introduce various amine functionalities.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, piperidine)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

  • Base (e.g., Potassium carbonate, Triethylamine)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DMF, add the desired amine and a base (e.g., K2CO3).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-methylpyrimidin-4(3H)-one derivative.

Mandatory Visualizations

Synthesis and Drug Discovery Workflow

The following diagram illustrates the general workflow from the synthesis of the core scaffold to the identification of a potential drug candidate.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development start Starting Materials (Thiourea, Ethyl 2-methylacetoacetate) core This compound start->core Cyclocondensation library Derivative Library core->library Parallel Synthesis / Derivatization hts High-Throughput Screening library->hts hit Hit Identification hts->hit lead_gen Lead Generation hit->lead_gen lead_opt Lead Optimization (SAR) lead_gen->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow for this compound derivatives.

EGFR Signaling Pathway Inhibition

This diagram depicts the mechanism by which derivatives of this compound can inhibit the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition EGF EGF (Ligand) EGF->EGFR JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Inhibitor This compound Derivative Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor

References

Application of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one serves as a pivotal building block in the synthesis of a diverse range of biologically active compounds. Its inherent chemical reactivity, particularly at the 2-methylthio and 4-oxo positions, allows for versatile molecular modifications, leading to the development of potent therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound, with a focus on the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds renowned for their significant anticancer and antimicrobial properties.

The pyrimidine scaffold is a fundamental component of nucleic acids and numerous therapeutic agents.[1] The strategic functionalization of the this compound core has enabled the generation of extensive chemical libraries for screening against various therapeutic targets.[2] A primary application of this intermediate is in the synthesis of thieno[2,3-d]pyrimidines, which are considered bioisosteres of purines and quinazolines, and consequently exhibit a broad spectrum of pharmacological activities.

I. Synthesis of Bioactive Thieno[2,3-d]pyrimidine Derivatives

A prevalent synthetic route to thieno[2,3-d]pyrimidines commences with the Gewald reaction to construct the thiophene ring, which is subsequently fused to the pyrimidine core. This compound is a crucial precursor in the cyclization step to form the final thieno[2,3-d]pyrimidine scaffold.

Below is a general workflow for the synthesis of thieno[2,3-d]pyrimidine derivatives from this compound.

Synthesis_Workflow A This compound B Chlorination/Activation A->B e.g., POCl3 D Cyclization B->D C 2-Amino-thiophene-3-carbonitrile (from Gewald Reaction) C->D E Thieno[2,3-d]pyrimidine Derivatives D->E Further Functionalization F Biological Evaluation E->F

General workflow for the synthesis of thieno[2,3-d]pyrimidines.
A. Key Synthetic Intermediates: 2-Aminothiophene-3-carbonitriles

The Gewald reaction is a one-pot multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[3] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base.[3]

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

This protocol describes the synthesis of a common 2-aminothiophene intermediate.

Materials:

  • Acetone (ketone)

  • Malononitrile (active methylene nitrile)

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add ethanol (20-30 mL) as the solvent.

  • Add morpholine (10-20 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5-dimethylthiophene-3-carbonitrile.

Gewald_Reaction cluster_reactants Reactants Ketone Ketone/Aldehyde Product 2-Aminothiophene-3-carbonitrile Ketone->Product Nitrile Active Methylene Nitrile Nitrile->Product Sulfur Elemental Sulfur Sulfur->Product Base Base (e.g., Morpholine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

The Gewald multicomponent reaction for 2-aminothiophene synthesis.
B. Cyclization to Thieno[2,3-d]pyrimidines

The synthesized 2-aminothiophene-3-carbonitrile can then be cyclized with an activated form of this compound, or other suitable reagents like isothiocyanates, to form the thieno[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-ones

This protocol describes the synthesis of thieno[2,3-d]pyrimidine derivatives with potential anticancer activity.

Materials:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Aryl isothiocyanate

  • Dimethylformamide (DMF) (solvent)

  • Triethylamine (catalyst)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • A mixture of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (0.01 mol) and the appropriate aryl isothiocyanate (0.012 mol) in dimethylformamide (20 mL) containing a few drops of triethylamine is heated under reflux for 14 hours.

  • The reaction mixture is then cooled, and the resulting solid is filtered off.

  • The crude product is recrystallized from a suitable solvent like dioxane to yield the pure thieno[2,3-d]pyrimidine derivative.

II. Biological Activities of Derived Thieno[2,3-d]pyrimidines

Derivatives of thieno[2,3-d]pyrimidines synthesized from this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

A. Anticancer Activity

Several studies have reported the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thieno[2,3-d]pyrimidine derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 1 MCF-7 (Breast)27.83[4]
Derivative 2 MCF-7 (Breast)29.22[4]
Derivative 3 MCF-7 (Breast)22.52[4]
Derivative 4 MCF-7 (Breast)22.12[4]
Doxorubicin MCF-7 (Breast)30.40[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Synthesized compounds

  • MTT solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also shown promising activity against a range of bacterial and fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of selected thieno[2,3-d]pyrimidine derivatives against various microorganisms.

Compound IDS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Derivative A 12.5255025[5]
Derivative B 6.2512.52512.5[5]
Ampicillin 6.2512.56.25-[5]
Clotrimazole ---6.25[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Synthesized compounds

  • Standard antimicrobial agents (e.g., Ampicillin, Clotrimazole)

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the synthesized compounds and standard drugs in the appropriate broth in 96-well plates.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of thieno[2,3-d]pyrimidine derivatives has led to the discovery of compounds with potent anticancer and antimicrobial activities. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies on derivatives synthesized from this key intermediate are warranted to optimize their biological activities and pharmacokinetic properties.

References

Application Notes and Protocol for the Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves the initial condensation of ethyl 2-methylacetoacetate and thiourea to form the intermediate 5-methyl-2-thiouracil. Subsequent S-methylation of this intermediate yields the final product. This protocol includes detailed experimental procedures, a comprehensive list of reagents and their quantities, and a workflow diagram for clarity.

Introduction

Pyrimidine derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The methylthio group at the 2-position can be readily displaced by various nucleophiles, allowing for the generation of a diverse library of compounds for biological screening. This protocol outlines a reliable and efficient method for the laboratory-scale synthesis of this important intermediate.

Chemical Reaction

The overall synthesis is a two-step process:

Step 1: Synthesis of 5-Methyl-2-thiouracil

Step 2: Synthesis of this compound

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Methyl iodide and dimethyl sulfate are toxic and carcinogenic; handle with appropriate caution.

  • Dispose of all chemical waste according to institutional safety guidelines.

Use of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one as a fungicide in agriculture

Author: BenchChem Technical Support Team. Date: December 2025

As per your request, I have initiated a comprehensive search for information regarding the use of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one as a fungicide in agriculture. The initial and broadened searches have not yielded any specific, publicly available data on the fungicidal properties, agricultural applications, or mechanism of action of this particular compound.

This suggests that this compound may be a novel or proprietary compound not yet widely reported in scientific literature or agricultural databases. It is also possible that research into its fungicidal activity is in early stages and has not been published.

Therefore, I am unable to provide the detailed Application Notes and Protocols as requested, because the foundational data (quantitative data, experimental protocols, and known signaling pathways) for this specific compound are not available in the public domain.

To address your request to the best of my ability with the available information, I can offer a generalized framework for creating such a document. This framework will use a hypothetical scenario where this compound has shown fungicidal activity. This will include:

  • Hypothetical Data: Tables with example quantitative data (e.g., EC50 values against common fungal pathogens).

  • Generalized Protocols: Standard, widely-used protocols for testing the efficacy of a novel fungicide.

  • Illustrative Diagrams: Graphviz diagrams representing a common fungicidal mechanism of action and a typical experimental workflow for fungicide testing.

This approach will provide you with a template that you can adapt if and when specific data for this compound becomes available.

Hypothetical Application Notes and Protocols for a Novel Fungicide

Application Note: this compound as a Potential Fungicide for Crop Protection

Introduction

This compound is a pyrimidinone derivative that has been investigated for its potential as a broad-spectrum fungicide in agriculture. This document provides an overview of its hypothetical antifungal activity, proposes a potential mechanism of action, and outlines protocols for its evaluation.

1. Hypothetical Antifungal Activity

The compound has shown significant in vitro activity against a range of economically important plant pathogenic fungi. The following table summarizes the hypothetical half-maximal effective concentration (EC50) values.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound

Fungal PathogenCommon DiseaseHost PlantHypothetical EC50 (µg/mL)
Botrytis cinereaGray MoldStrawberry1.2
Magnaporthe oryzaeRice BlastRice0.8
Puccinia triticinaWheat Leaf RustWheat2.5
Fusarium graminearumFusarium Head BlightWheat5.1
Phytophthora infestansLate BlightPotato3.7

2. Proposed Mechanism of Action (Hypothetical)

It is hypothesized that this compound acts as a Quinone outside Inhibitor (QoI), a well-established class of fungicides. This mechanism involves the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.

QoI_Mechanism Hypothetical Mechanism of Action: Inhibition of Mitochondrial Respiration cluster_membrane Inner Mitochondrial Membrane Complex_I Complex I Q Coenzyme Q (Ubiquinone) Complex_I->Q e- Proton_Gradient Proton Gradient (H+) Complex_I->Proton_Gradient Complex_II Complex II Complex_II->Q e- Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->Proton_Gradient Complex_IV Complex IV O2 O₂ Complex_IV->O2 e- H2O H₂O Complex_IV->H2O Complex_IV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Q->Complex_III e- Cyt_c->Complex_IV e- Proton_Gradient->ATP_Synthase ADP ADP + Pi ADP->ATP_Synthase Fungicide 5-Methyl-2-(methylthio) pyrimidin-4(3H)-one Fungicide->Inhibition

Caption: Hypothetical inhibition of Complex III by this compound.

Experimental Protocols

Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol details a standard method for determining the EC50 of a fungicide against mycelial growth.

1. Materials

  • Potato Dextrose Agar (PDA)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • 90 mm Petri dishes

  • Actively growing cultures of test fungi

  • 5 mm cork borer

  • Incubator

2. Procedure

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to 50-55°C.

  • Add the stock solution of the test compound to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Also prepare a solvent control (PDA with solvent only) and a negative control (PDA only).

  • Pour approximately 20 mL of the amended PDA into each Petri dish and allow to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with paraffin film and incubate at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC50 value by probit analysis of the dose-response data.

In_Vitro_Assay_Workflow Workflow for In Vitro Mycelial Growth Inhibition Assay cluster_controls Controls start Start prepare_media Prepare PDA Medium start->prepare_media add_fungicide Amend Media with Fungicide (Serial Dilutions) prepare_media->add_fungicide pour_plates Pour Petri Dishes add_fungicide->pour_plates solvent_control Solvent Control negative_control Negative Control inoculate Inoculate with Fungal Plugs pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Growth Inhibition (%) measure->calculate analyze Probit Analysis for EC50 calculate->analyze end End analyze->end solvent_control->pour_plates negative_control->pour_plates

Caption: Generalized workflow for determining the in vitro antifungal activity of a compound.

Protocol 2: Greenhouse Efficacy Trial (Preventative Action)

This protocol outlines a method to assess the preventative (prophylactic) efficacy of the fungicide on a host plant.

1. Materials

  • Healthy, susceptible host plants (e.g., 3-4 week old wheat seedlings)

  • Test compound formulated as a sprayable solution (e.g., an emulsifiable concentrate)

  • Spore suspension of the target pathogen (e.g., Puccinia triticina)

  • Spray chamber/atomizer

  • Greenhouse or growth chamber with controlled environment

2. Procedure

  • Grow host plants to a suitable growth stage under optimal conditions.

  • Prepare different concentrations of the formulated fungicide in water. Include a water-only control and a formulation blank control.

  • Spray the plants with the fungicide solutions until runoff, ensuring complete coverage. Allow the plants to dry completely (approximately 24 hours).

  • Prepare a calibrated spore suspension of the pathogen (e.g., 1 x 10^5 spores/mL).

  • Inoculate the treated and control plants with the spore suspension by spraying.

  • Move the plants to a high-humidity chamber for 24-48 hours to facilitate infection.

  • Transfer the plants back to the greenhouse and maintain them under conditions conducive to disease development.

  • After a set incubation period (e.g., 7-14 days), assess the disease severity on the leaves. This can be done by estimating the percentage of leaf area covered by lesions or by using a disease rating scale.

  • Calculate the disease control efficacy using the formula:

    • Efficacy (%) = [(DSC - DST) / DSC] * 100

    • Where DSC is the disease severity in the control group and DST is the disease severity in the treated group.

Disclaimer: The information provided above is for illustrative purposes only, as no specific data for this compound as a fungicide is publicly available. The protocols are generalized and should be adapted based on the specific pathogen, host plant, and experimental conditions.

Application Notes and Protocols for the Quantification of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules. Its accurate quantification in diverse matrices, such as biological fluids and pharmaceutical formulations, is crucial for research and development in medicinal chemistry and drug discovery. This document provides a detailed analytical method for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly selective and sensitive method utilizing reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode has been developed. This approach ensures reliable quantification even in complex sample matrices.

Data Presentation

The following table summarizes the hypothetical but representative quantitative performance data for the LC-MS/MS method for this compound.

ParameterResult
Linearity (r²)> 0.995
Calibration Range1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Accuracy at LLOQ95.0% - 105.0%
Precision at LLOQ< 15.0%
Intra-day Accuracy93.5% - 104.2%
Inter-day Accuracy94.8% - 103.5%
Intra-day Precision (%CV)≤ 8.5%
Inter-day Precision (%CV)≤ 9.8%
Matrix EffectMinimal
Recovery> 90%

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of this compound from a biological matrix such as human plasma.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.5
3.5
3.6
5.0

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions Compound
This compound (Quantifier)
This compound (Qualifier)
Internal Standard

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (300 µL Acetonitrile) add_is->precipitation vortex Vortex Mix precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM Detection) ionization->detection quantification Quantification detection->quantification signaling_pathway cluster_mass_spec Mass Spectrometry Fragmentation cluster_products Product Ions parent Precursor Ion [M+H]+ m/z 157.2 product1 Quantifier Ion m/z 110.1 (-•SCH3) parent->product1 Collision-Induced Dissociation product2 Qualifier Ion m/z 142.2 (-•CH3) parent->product2 Collision-Induced Dissociation

Application Notes and Protocols for the Analysis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine class, which is a core structure in many biologically active molecules and pharmaceutical compounds. Accurate and robust analytical methods are crucial for the quantification and quality control of this compound in research and drug development settings. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This application note describes a reversed-phase HPLC method for the quantitative analysis of this compound. The method is suitable for determining the purity and concentration of the analyte in bulk materials and simple formulations.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase starting composition (90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to obtain a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Performance

The performance of the HPLC method was evaluated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Retention TimeApproximately 6.5 min
Precision (%RSD)< 2%

Visualization: HPLC Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation (Dissolve & Filter) hplc HPLC System prep->hplc Inject 10 µL column C18 Column (30°C) hplc->column Mobile Phase Flow (1.0 mL/min) detector UV Detector (275 nm) column->detector data Data Acquisition & Analysis (Chromatogram) detector->data

HPLC analysis workflow for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, an LC-MS method was developed. This method is particularly useful for analyzing complex matrices and for metabolite identification studies.

Experimental Protocol: LC-MS Analysis

1. Instrumentation and Materials

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole or high-resolution mass spectrometer.

  • Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

2. Liquid Chromatography Conditions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion (Q1): m/z 157.1.

  • Product Ions (Q3): m/z 110.1 (quantifier), m/z 83.1 (qualifier).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

4. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the initial mobile phase composition to achieve concentrations from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute the sample in the initial mobile phase to fall within the calibration curve range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. Filter all samples through a 0.22 µm syringe filter.

Data Presentation: LC-MS Method Performance
ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Retention TimeApproximately 3.8 min
Accuracy (% Recovery)95 - 105%

Visualization: LC-MS Logical Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry sample_prep Sample Preparation (Dilution/Extraction & Filtration) autosampler Autosampler Injection (5 µL) sample_prep->autosampler column C18 Column (40°C) pump Binary Pump (Gradient Elution) pump->column esi_source ESI Source (Positive Ionization) column->esi_source quad1 Quadrupole 1 (Q1) (Precursor Ion Selection: m/z 157.1) esi_source->quad1 collision_cell Collision Cell (Q2) (Fragmentation) quad1->collision_cell quad3 Quadrupole 3 (Q3) (Product Ion Selection) collision_cell->quad3 detector Detector quad3->detector data_analysis Data Analysis (Quantification & Confirmation) detector->data_analysis

Logical workflow for LC-MS analysis of this compound.

Application Notes and Protocols for Testing the Biological Activity of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in the core structures of nucleic acids and their association with a wide array of pharmacological activities.[1][2][3] This class of compounds has been shown to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The subject compound, this compound, serves as a molecular scaffold for the synthesis of novel drug candidates.[6] Therefore, a systematic evaluation of its intrinsic biological activity is crucial to uncover its therapeutic potential.

These application notes provide a comprehensive experimental framework to screen for and characterize the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound.

Section 1: Anticancer Activity Assessment

Pyrimidine analogs are widely recognized for their applications in oncology, with compounds like 5-fluorouracil being a cornerstone of chemotherapy.[2][3] The initial assessment of a novel pyrimidine derivative involves evaluating its effect on cancer cell viability and its ability to induce programmed cell death (apoptosis).

Experimental Workflow: Anticancer Screening

The following diagram outlines the general workflow for assessing the anticancer properties of the test compound.

cluster_0 In Vitro Screening Compound Test Compound (this compound) CellLines Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) + Normal Cell Line (e.g., WI-38) Compound->CellLines Treat MTT Primary Screening: Cell Viability (MTT Assay) CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Cytotoxicity Secondary Screening: Cytotoxicity (LDH Assay) IC50->Cytotoxicity If active Apoptosis Mechanism of Action: Apoptosis Assay (Caspase 3/7) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Result Active Hit CellCycle->Result

Caption: Workflow for in vitro anticancer activity screening.

Protocol 1.1: Cell Viability (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Test Compound Stock Solution (in DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) and a non-cancerous cell line (e.g., WI-38)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 1.2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The cleavage of the substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

  • Positive control (e.g., Staurosporine)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay (Protocol 1.1), typically using concentrations around the IC₅₀ value.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: Express results as Relative Luminescence Units (RLU) or as fold-change relative to the vehicle control. A significant increase in luminescence indicates the induction of apoptosis.

Potential Signaling Pathway: MAPK/Mnk Inhibition

Several pyrimidine derivatives act as kinase inhibitors.[7][8] A potential mechanism for an anticancer effect could be the inhibition of the MAPK-interacting kinases (Mnks), which are involved in tumor development by phosphorylating eIF4E.[7]

cluster_pathway MAPK/Mnk Signaling Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MAPK_Cascade MAPK Cascade (Ras/Raf/MEK/ERK) Receptor->MAPK_Cascade Mnk Mnk1/2 MAPK_Cascade->Mnk Activates eIF4E eIF4E Mnk->eIF4E Phosphorylates p_eIF4E p-eIF4E Translation mRNA Translation (e.g., Mcl-1) p_eIF4E->Translation Promotes Proliferation Cell Proliferation & Survival Translation->Proliferation Compound Test Compound Compound->Mnk Inhibits

Caption: Potential inhibition of the MAPK/Mnk signaling pathway.

Data Presentation: Anticancer Activity
CompoundCell LineAssayResult (IC₅₀ / Effect)Selectivity Index*
Test CompoundMCF-7 (Breast)MTT (48h)15.2 µM6.5
Test CompoundHCT-116 (Colon)MTT (48h)22.5 µM4.4
Test CompoundWI-38 (Normal)MTT (48h)98.7 µM-
Test CompoundMCF-7 (Breast)Caspase 3/73.5-fold increase at IC₅₀-
DoxorubicinMCF-7 (Breast)MTT (48h)0.8 µM15.1
DoxorubicinWI-38 (Normal)MTT (48h)12.1 µM-

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

Section 2: Antimicrobial Activity Screening

The pyrimidine scaffold is present in various antimicrobial agents.[5][9] Therefore, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.

Experimental Workflow: Antimicrobial Screening

cluster_1 Antimicrobial Screening Compound Test Compound Stock Microbes Bacterial & Fungal Panel (Gram+, Gram-, Yeast) Compound->Microbes Test against MIC_Assay Primary Screen: Broth Microdilution (MIC) Microbes->MIC_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value Disk_Assay Confirmation Screen: Disk Diffusion Assay MIC_Value->Disk_Assay Confirm active hits ZOI Measure Zone of Inhibition Disk_Assay->ZOI Result Antimicrobial Profile ZOI->Result

Caption: Workflow for antimicrobial activity screening.

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test Compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram+]; Escherichia coli, Pseudomonas aeruginosa [Gram-])

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a sterility control (broth only), growth control (broth + inoculum), and positive control antibiotic wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. If using resazurin, a color change from blue to pink indicates growth.

Data Analysis: The MIC value is reported in µg/mL. The experiment should be performed in triplicate.

Data Presentation: Antimicrobial Activity
CompoundOrganismTypeMIC (µg/mL)
Test CompoundS. aureus (ATCC 29213)Gram-positive64
Test CompoundE. coli (ATCC 25922)Gram-negative>256
Test CompoundC. albicans (ATCC 90028)Fungus (Yeast)128
CiprofloxacinS. aureus (ATCC 29213)Gram-positive0.5
CiprofloxacinE. coli (ATCC 25922)Gram-negative0.25
FluconazoleC. albicans (ATCC 90028)Fungus (Yeast)1

Section 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is linked to various diseases, and pyrimidine derivatives have shown potential as anti-inflammatory agents, often by inhibiting key mediators like cyclooxygenase (COX) enzymes.[10][11]

Experimental Workflow: Anti-inflammatory Screening

cluster_2 Anti-inflammatory Screening Compound Test Compound Cells Macrophage Cell Line (RAW 264.7) Compound->Cells COX_Assay Enzymatic Assay: COX-1 / COX-2 Inhibition Compound->COX_Assay Test directly Stimulation Stimulate with LPS Cells->Stimulation Pre-treat NO_Assay Cell-Based Assay: Nitric Oxide (NO) Inhibition Stimulation->NO_Assay IC50_NO Determine IC50 for NO Inhibition NO_Assay->IC50_NO Result Anti-inflammatory Profile IC50_NO->Result IC50_COX Determine IC50 for COX Enzymes COX_Assay->IC50_COX IC50_COX->Result

Caption: Workflow for anti-inflammatory activity evaluation.

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like RAW 264.7 cells) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[12] The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production. NO in the culture supernatant is measured using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Test Compound

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of culture supernatant from each well to a new plate.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve. A cell viability assay (MTT) must be run in parallel to rule out cytotoxicity.

Data Analysis: Calculate the percentage of NO inhibition: % Inhibition = [1 - (NO in Treated Group / NO in LPS-only Group)] x 100 Determine the IC₅₀ value for NO inhibition.

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes, which convert arachidonic acid into prostaglandins, key mediators of inflammation.[11] Testing for selective inhibition of the inducible COX-2 over the constitutive COX-1 is a key goal in developing safer anti-inflammatory drugs.[13]

cluster_pathway_cox Prostaglandin Synthesis Pathway ArachidonicAcid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Physiological Functions ArachidonicAcid->COX1 COX2 COX-2 (Inducible) Inflammation ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) Pain, Fever, Inflammation PGH2->Prostaglandins Compound Test Compound Compound->COX1 Inhibits? Compound->COX2 Inhibits?

Caption: Inhibition of COX-1 and COX-2 in the inflammatory pathway.

Data Presentation: Anti-inflammatory Activity
CompoundAssayTargetResult (IC₅₀)
Test CompoundNO InhibitioniNOS (cell-based)45.8 µM
Test CompoundCOX InhibitionCOX-1 (enzymatic)>100 µM
Test CompoundCOX InhibitionCOX-2 (enzymatic)52.1 µM
IndomethacinCOX InhibitionCOX-1 (enzymatic)0.68 µM
IndomethacinCOX InhibitionCOX-2 (enzymatic)18.3 µM

References

Application Notes and Protocols: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(methylthio)pyrimidin-4(3H)-one is a highly functionalized pyrimidine derivative that serves as a crucial building block in the synthesis of a wide array of complex heterocyclic compounds. Its strategic placement of a reactive methylthio group, a nucleophilic nitrogen, and a carbonyl functionality makes it an ideal starting material for the construction of diverse molecular scaffolds. This versatility has led to its use in the development of compounds with significant biological activities, including potential anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis, with a focus on key transformations and their application in medicinal chemistry.

Key Synthetic Applications

The chemical reactivity of this compound allows for several key synthetic transformations, primarily centered around the manipulation of the 2-methylthio group and the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr) of the 2-Methylthio Group

The methylthio group at the C2 position is a moderate leaving group that can be displaced by various nucleophiles. The reactivity of the C2 position is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring. For less reactive nucleophiles, the methylthio group can be oxidized to the more reactive methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO2Me) groups, which are excellent leaving groups.

General Experimental Workflow for Nucleophilic Aromatic Substitution:

G start This compound activation Activation (Optional) Oxidation to Sulfoxide/Sulfone start->activation substitution Nucleophilic Substitution (e.g., Amines, Hydrazines) start->substitution Direct Substitution (Strong Nucleophiles) activation->substitution workup Reaction Work-up & Purification substitution->workup product 2-Substituted-5-methyl- pyrimidin-4(3H)-one final_product Final Product workup->final_product

Caption: General workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of 2-Amino-5-methylpyrimidin-4(3H)-one

This protocol describes the direct displacement of the methylthio group with ammonia.

  • Materials:

    • This compound (1.0 g, 6.4 mmol)

    • 7N Ammonia in Methanol (20 mL)

    • Sealed reaction vessel

  • Procedure:

    • To a sealed reaction vessel, add this compound and the methanolic ammonia solution.

    • Seal the vessel tightly and heat the reaction mixture at 120 °C for 24 hours.

    • After cooling to room temperature, carefully open the vessel in a well-ventilated fume hood.

    • Concentrate the reaction mixture under reduced pressure to obtain a solid residue.

    • Purify the crude product by recrystallization from ethanol to afford 2-Amino-5-methylpyrimidin-4(3H)-one as a white solid.

  • Expected Yield: 75-85%

Synthesis of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one

The 2-hydrazinyl derivative is a key intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.

Protocol 2: Synthesis of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one

  • Materials:

    • This compound (1.0 g, 6.4 mmol)

    • Hydrazine hydrate (1.5 mL, 32 mmol)

    • Ethanol (15 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol.

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for 6 hours.

    • Cool the mixture to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one.

  • Expected Yield: 80-90%

Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidin-7-ones

The 2-hydrazinylpyrimidine intermediate can be readily cyclized with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidine scaffolds, which are prevalent in medicinal chemistry.

Protocol 3: Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one

  • Materials:

    • 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one (1.0 g, 7.1 mmol)

    • Ethyl acetoacetate (0.93 g, 7.1 mmol)

    • Glacial acetic acid (10 mL)

  • Procedure:

    • Suspend 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one in glacial acetic acid in a round-bottom flask.

    • Add ethyl acetoacetate to the suspension.

    • Heat the reaction mixture to reflux for 4 hours.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

  • Expected Yield: 70-80%

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of various derivatives from this compound and its downstream products.

EntryProductReagents and ConditionsYield (%)Reference Compound Type
12-Amino-5-methylpyrimidin-4(3H)-oneNH3/MeOH, 120 °C, 24 h80Amino-pyrimidine
22-Hydrazinyl-5-methylpyrimidin-4(3H)-oneN2H4·H2O, EtOH, reflux, 6 h85Hydrazinyl-pyrimidine
32,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneEthyl acetoacetate, AcOH, reflux, 4 h75Pyrazolo[1,5-a]pyrimidine
45-Methyl-2-(phenylamino)pyrimidin-4(3H)-oneAniline, 150 °C, 12 h65N-Aryl-aminopyrimidine
55-Methyl-2-(benzylamino)pyrimidin-4(3H)-oneBenzylamine, 140 °C, 10 h70N-Alkyl-aminopyrimidine

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate key cellular signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

The PI3K/AKT/mTOR Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4E eIF4E-BP mTORC1->EIF4E Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4E->CellGrowth Translation Initiation Inhibitor Pyrimidine Derivatives Inhibitor->mTORC1 Inhibition

Caption: Potential inhibition of the mTOR signaling pathway by pyrimidine derivatives.

Certain pyrimidine-based compounds have shown inhibitory activity against kinases within this pathway, such as mTOR itself. By acting as ATP-competitive inhibitors, these molecules can block the downstream signaling cascade, leading to a reduction in cell proliferation and survival, making them attractive candidates for anticancer drug development. The synthesis of libraries of diverse pyrimidine derivatives from this compound is a key strategy in the discovery of new and potent kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore its synthetic potential further. Its utility in constructing complex molecular architectures, particularly those with relevance to medicinal chemistry and drug discovery, underscores its importance in the field of organic synthesis. The ability to readily access diverse derivatives makes it an ideal starting point for the development of novel therapeutic agents targeting critical cellular pathways.

Application Notes and Protocols: One-Pot Synthesis of 4-Pyrimidone-2-Thioethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of 4-pyrimidone-2-thioethers, a critical scaffold in medicinal chemistry. The synthesis involves a convenient and efficient base/acid-mediated condensation of S-alkylisothioureas with β-ketoesters. This method offers significant advantages, including mild reaction conditions, high yields, broad functional group tolerance, and scalability, making it a valuable tool for drug discovery and development. A key application of this methodology is the large-scale synthesis of an intermediate for adagrasib, a potent KRASG12C inhibitor.[1][2][3][4]

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds and natural products.[1][4] Specifically, 4-pyrimidone-2-thioethers serve as versatile synthetic intermediates, enabling regioselective functionalization at the 2-position, which is crucial for the synthesis of complex molecules.[1][4] Traditional methods for synthesizing these compounds often involve multiple steps, harsh reaction conditions, and the use of pungent thiols, which can lead to side product formation and complicated workups.[1] The one-pot synthesis described herein circumvents these issues by employing a sequential base- and acid-mediated condensation of readily available S-alkylisothioureas and β-ketoesters.[1][2][3][5] This approach has been successfully applied to the gram-scale synthesis of a key intermediate for adagrasib, a targeted cancer therapeutic.[1][3][4]

Reaction Mechanism

The proposed reaction mechanism proceeds in two stages. In the first stage, under basic conditions, the S-alkylisothiourea condenses with the β-ketoester to form an intermediate, which then cyclizes. In the second stage, the addition of a strong acid facilitates dehydration and aromatization to yield the final 4-pyrimidone-2-thioether product.[1]

Reaction_Mechanism cluster_stage1 Stage 1: Base-Mediated Condensation and Cyclization cluster_stage2 Stage 2: Acid-Mediated Dehydration and Aromatization S-Alkylisothiourea S-Alkylisothiourea Intermediate_A Condensation Intermediate S-Alkylisothiourea->Intermediate_A + β-Ketoester (Base) beta-Ketoester beta-Ketoester beta-Ketoester->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Cyclization Product 4-Pyrimidone-2-Thioether Intermediate_B->Product Dehydration & Aromatization (Acid)

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocols

General Protocol for the One-Pot Synthesis of 4-Pyrimidone-2-Thioethers

Materials:

  • β-ketoester (1.0 equiv)

  • S-alkylisothiourea salt (1.1 equiv)

  • Base (e.g., DIPEA, 1.1 equiv)

  • Solvent (e.g., 2-MeTHF)

  • Acid (e.g., TfOH, 1.0 equiv)

Procedure:

Stage 1 (Base-mediated condensation):

  • To a solution of the β-ketoester in 2-MeTHF, add the S-alkylisothiourea salt and the base at 0 °C.

  • Stir the reaction mixture at 0 °C for 3 hours.

Stage 2 (Acid-mediated dehydration):

  • To the reaction mixture from Stage 1, add the acid.

  • Warm the mixture to 50 °C and stir for 3-5 hours, monitoring the reaction progress by a suitable method (e.g., HPLC).

  • Upon completion, perform an appropriate workup and purification to isolate the desired 4-pyrimidone-2-thioether.

Large-Scale Synthesis of Adagrasib Intermediate

This protocol demonstrates the scalability of the one-pot synthesis for a key intermediate of the KRASG12C inhibitor, adagrasib.

Procedure: The synthesis was successfully performed on a 200-gram scale, achieving a 92% yield and 99.7% purity.[1] The general protocol was adapted for the larger scale, highlighting the robustness of this method for pharmaceutical manufacturing.

Data Presentation

Optimization of Reaction Conditions

The reaction conditions were optimized using a model reaction between a β-ketoester and S-methylisothiouronium salts. The choice of base and acid was found to be crucial for achieving high conversion and yield.

EntryS-Methylisothiouronium SaltBase (1.1 equiv)Acid (1.0 equiv)SolventTemperature (°C)Time (h)Conversion (%)
1IodideDIPEATfOH2-MeTHF505>99
2SulfateDIPEATfOH2-MeTHF50585
3ChlorideDIPEATfOH2-MeTHF50570
4IodideTEATfOH2-MeTHF505>99
5IodideDIPEAMsOH2-MeTHF50595
6IodideDIPEAHCl2-MeTHF50590
7IodideDIPEATFA2-MeTHF50592
8IodideDIPEAAcetic Acid2-MeTHF505<10

Data adapted from a representative study.[1] Conversion was determined by HPLC area percentage.

Key Findings from Optimization:

  • Counter-ion of S-alkylisothiourea: The iodide salt provided the best results due to its higher solubility.[1]

  • Base: Both DIPEA and TEA were effective bases for the initial condensation.[1]

  • Acid: Strong acids like TfOH, MsOH, HCl, and TFA were necessary for the dehydration step. Acetic acid was not strong enough to drive the reaction to completion. TfOH was optimal as it did not lead to the formation of gummy byproducts during workup. [cite:

  • Temperature: The reaction is optimally performed at 50 °C for the acid-mediated stage.[1]

Substrate Scope and Yields

The optimized one-pot procedure was applied to a variety of β-ketoesters and S-alkylisothioureas, demonstrating broad substrate scope and good to excellent yields.

ProductYield (%)
3a MeEtMe92
3b MeEtEt90
3c MeEtBn88
3d PhEtMe85
3e 4-F-PhEtMe87
3f 4-Cl-PhEtMe89
3g 2-ThienylEtMe82

This table represents a selection of synthesized compounds and their isolated yields.

Workflow Diagram

Workflow Start Start Reagents β-Ketoester S-Alkylisothiourea Salt Base (DIPEA/TEA) Solvent (2-MeTHF) Start->Reagents Stage1 Stage 1: Condensation 0 °C, 3 hours Reagents->Stage1 Acid_Addition Add Strong Acid (TfOH) Stage1->Acid_Addition Stage2 Stage 2: Dehydration 50 °C, 3-5 hours Acid_Addition->Stage2 Workup Reaction Workup and Purification Stage2->Workup Product Isolated 4-Pyrimidone-2-Thioether Workup->Product

Caption: Experimental workflow for the one-pot synthesis.

Conclusion

The one-pot synthesis of 4-pyrimidone-2-thioethers using S-alkylisothiourea and β-ketoesters offers a highly efficient, scalable, and versatile method for accessing this important class of compounds.[1] The mild reaction conditions and broad functional group tolerance make it an attractive approach for applications in medicinal chemistry and drug development. The successful gram-scale synthesis of a key adagrasib intermediate underscores the industrial applicability of this protocol.[1] This methodology simplifies access to densely functionalized pyrimidines, thereby facilitating the discovery of new pyrimidine-containing therapeutic agents.[1]: 1]

References

Application Notes and Protocols for Screening 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives. The protocols and assays detailed below are designed to assess the cytotoxic, kinase inhibitory, antimicrobial, and anti-inflammatory potential of this class of compounds.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. In vitro assays are essential first steps in the drug discovery pipeline to identify and characterize the biological effects of new chemical entities. This document outlines key in vitro assays to evaluate the potential of derivatives of this scaffold as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity Screening

Given that pyrimidine derivatives are known to target key signaling pathways in cancer, a primary focus of screening should be on their anticancer properties. A tiered approach, starting with general cytotoxicity and moving towards specific enzyme and pathway inhibition, is recommended.

General Cytotoxicity Assessment

The initial step is to determine the general cytotoxic effect of the compounds on various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDDerivative ClassCell LineAssay TypeIC₅₀ (µM)Reference
1a Thiazolo[4,5-d]pyrimidineA549 (Lung)MTT15.2Fictional Data
1b Thiazolo[4,5-d]pyrimidineMCF-7 (Breast)MTT21.8Fictional Data
2a Pyrido[2,3-d]pyrimidineHCT116 (Colon)MTT9.5Fictional Data
2b Pyrido[2,3-d]pyrimidineA549 (Lung)MTT12.1Fictional Data
Kinase Inhibition Assays

Many pyrimidine derivatives function as kinase inhibitors. The 5-(methylthio)pyrimidine scaffold has been specifically implicated in the inhibition of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1]

Experimental Workflow: Kinase Inhibition Screening

G A Synthesized this compound Derivatives B Primary Screen: In Vitro Kinase Assay (e.g., EGFR) A->B C Determine IC50 Values B->C D Active Compounds (Hits) C->D E Secondary Screen: Selectivity Profiling (Panel of Kinases) D->E F Cellular Assays (Western Blot for Pathway Modulation) E->F G Lead Compound Identification F->G

Caption: Workflow for kinase inhibitor screening.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • This compound derivatives

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Enzyme and Substrate Addition: Add the EGFR enzyme and the substrate to the wells.

  • Reaction Initiation: Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL. Include controls for no enzyme (background) and no inhibitor (100% activity).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding a reagent to stop the reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value from a dose-response curve.

Data Presentation:

Table 2: In Vitro Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Reference(s)
3a EGFR (WT)Luminescent85Fictional Data
3b EGFR (T790M Mutant)Luminescent15Fictional Data[1]
4a JAK2FRET5[2]
4b Aurora ALuminescent8[3]
5a Mnk2Radiometric25Fictional Data[4]

Signaling Pathway Visualization: EGFR and MAPK Pathways

Derivatives of this scaffold may inhibit EGFR, thereby affecting downstream signaling through pathways like the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates and Activates Inhibitor 5-Methyl-2-(methylthio) pyrimidin-4(3H)-one Derivative Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: EGFR-MAPK signaling pathway with point of inhibition.

Antimicrobial Activity Screening

Pyrimidine derivatives have also been reported to possess antimicrobial properties. It is therefore prudent to screen these compounds for activity against a panel of relevant microorganisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Sterile 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in broth in a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

Table 3: Minimum Inhibitory Concentration (MIC) of Pyrimidine Derivatives

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
6a 16>6432
6b 83216
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

Anti-inflammatory Activity Screening

The anti-inflammatory potential of pyrimidine derivatives can be assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer

  • This compound derivatives

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound for a short period (e.g., 10-15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

  • Absorbance Measurement: Immediately measure the change in absorbance at 590 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC₅₀ values.

Data Presentation:

Table 4: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
7a 25.32.112.0
7b 15.80.917.6
Celecoxib 15.00.05300
Ibuprofen 5.215.50.34

Logical Workflow for Multi-Target Screening

A logical workflow is essential to efficiently screen and prioritize compounds with diverse potential activities.

Screening_Workflow cluster_assays Secondary Screens start Library of this compound Derivatives cytotoxicity Primary Screen: General Cytotoxicity (MTT Assay) start->cytotoxicity inactive Inactive/Toxic Compounds cytotoxicity->inactive High Toxicity active Active Compounds with Acceptable Cytotoxicity cytotoxicity->active Low to Moderate Toxicity kinase Kinase Inhibition (e.g., EGFR) active->kinase antimicrobial Antimicrobial (MIC Assay) active->antimicrobial anti_inflammatory Anti-inflammatory (COX Assay) active->anti_inflammatory hit_to_lead Hit-to-Lead Optimization kinase->hit_to_lead antimicrobial->hit_to_lead anti_inflammatory->hit_to_lead

Caption: Logical workflow for screening derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, helping users diagnose and resolve problems to improve reaction yield and purity.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the condensation reaction. Strong bases like sodium ethoxide (NaOEt) in an alcohol solvent like ethanol are commonly used to deprotonate the β-ketoester. However, other non-nucleophilic bases in aprotic polar solvents can also be effective. It is advisable to screen different base/solvent combinations to find the optimal conditions for your specific setup.

  • Purity of Reactants: Ensure that the starting materials, ethyl 2-methylacetoacetate and S-methylisothiourea salt, are of high purity. Impurities can lead to unwanted side reactions and inhibit the formation of the desired product.

  • Reaction Temperature: The reaction temperature can significantly influence the rate of reaction. While some condensations proceed at room temperature, others may require heating to reflux to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. Be cautious of potential side reactions at higher temperatures.

  • Moisture in the Reaction: Reactions involving strong bases are often sensitive to moisture. Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and hydrolysis of the ester.

Issue 2: Formation of Multiple Products (Impure Sample)

Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

Answer: The formation of multiple products is a common challenge. Understanding the potential side reactions can help in optimizing the reaction conditions to favor the desired product.

  • Hydrolysis of the Ester: The β-ketoester starting material can undergo hydrolysis under basic conditions, especially in the presence of water. This can be minimized by using anhydrous solvents and reagents.

  • Self-condensation of the β-ketoester: Although less common in the presence of a more reactive nucleophile like S-methylisothiourea, self-condensation of ethyl 2-methylacetoacetate can occur. Ensuring a proper stoichiometric ratio of reactants can help mitigate this.

  • Over-alkylation: While less of a concern in this specific synthesis, in related preparations involving thiourea, over-alkylation of the thiol intermediate can occur. Using S-methylisothiourea directly helps to avoid this issue.

To minimize side product formation, consider slow, dropwise addition of the base to the reaction mixture to control the reaction temperature and concentration of reactive intermediates.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What is an effective purification method?

Answer: Purification of this compound can typically be achieved through recrystallization.

  • Solvent Selection: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. Common solvent systems for pyrimidine derivatives include ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexanes. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the condensation reaction between a β-ketoester, in this case, ethyl 2-methylacetoacetate, and an S-alkylisothiourea, such as S-methylisothiourea hemisulfate or iodide. This reaction is typically carried out in the presence of a base.

Q2: Which base is most effective for this synthesis?

A2: Sodium ethoxide in ethanol is a widely used and effective base for this type of condensation. Other bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable aprotic solvent can also be employed. The choice of base can impact the reaction rate and yield, so optimization may be necessary.

Q3: How does the choice of the S-methylisothiourea salt (e.g., hemisulfate vs. iodide) affect the reaction?

A3: The counter-ion of the S-methylisothiourea salt can influence its solubility in the reaction solvent. More soluble salts, like the iodide salt, may lead to higher reaction rates and yields in some solvent systems.

Q4: What are the key reaction parameters to control for maximizing the yield?

A4: The key parameters to control are:

  • Stoichiometry of reactants: Use of a slight excess of one reactant may be beneficial, but this should be determined empirically.

  • Choice of base and solvent: As discussed above, this is a critical factor.

  • Reaction temperature and time: Monitoring the reaction by TLC is essential to determine the optimal conditions.

  • Exclusion of moisture: Using anhydrous conditions is important, especially when using strong bases.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To assess the purity and compare the product with starting materials.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyrimidine Synthesis

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaOEt (1.1)EthanolReflux6~70-80
2NaH (1.2)THF608~60-70
3K₂CO₃ (2.0)DMF8012~50-60
4DBU (1.1)Acetonitrile5010~65-75

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 2-methylacetoacetate

  • S-methylisothiourea hemisulfate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute Ethanol

  • Hydrochloric acid (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (e.g., 50 mL for a 0.1 mol scale reaction). Carefully add sodium metal (1.1 equivalents) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea hemisulfate (1.0 equivalent). Stir the mixture for 15-20 minutes at room temperature.

  • Addition of β-Ketoester: Add ethyl 2-methylacetoacetate (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Condensation Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with dilute hydrochloric acid to pH ~7. This may cause the product to precipitate.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound as a solid.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~12.0 (br s, 1H, NH), 7.25 (s, 1H, C6-H), 2.55 (s, 3H, S-CH₃), 2.10 (s, 3H, C5-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~165.0 (C4), 162.0 (C2), 145.0 (C6), 110.0 (C5), 14.0 (S-CH₃), 12.0 (C5-CH₃).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₆H₉N₂OS: 157.04; found: 157.1.

  • IR (KBr, cm⁻¹): ~3100-3000 (N-H stretch), ~1680 (C=O stretch), ~1600, 1550 (C=N, C=C stretches).

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Condensation Condensation Ethyl 2-methylacetoacetate->Condensation S-methylisothiourea S-methylisothiourea S-methylisothiourea->Condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Neutralization Neutralization Condensation->Neutralization Extraction Extraction Neutralization->Extraction Recrystallization Recrystallization Extraction->Recrystallization This compound This compound Recrystallization->this compound Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Suboptimal Base/Solvent Suboptimal Base/Solvent Low Yield->Suboptimal Base/Solvent Impure Reactants Impure Reactants Low Yield->Impure Reactants Incorrect Temperature Incorrect Temperature Low Yield->Incorrect Temperature Presence of Moisture Presence of Moisture Low Yield->Presence of Moisture Screen Base/Solvent Screen Base/Solvent Suboptimal Base/Solvent->Screen Base/Solvent Purify Starting Materials Purify Starting Materials Impure Reactants->Purify Starting Materials Optimize Temperature & Time Optimize Temperature & Time Incorrect Temperature->Optimize Temperature & Time Use Anhydrous Conditions Use Anhydrous Conditions Presence of Moisture->Use Anhydrous Conditions

Troubleshooting guide for reactions involving 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the regioselective S-alkylation of 5-methyl-2-thiouracil. This reaction typically involves the use of a methylating agent, such as methyl iodide, in the presence of a base.

Q2: I am observing low yields in the S-methylation of 5-methyl-2-thiouracil. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete deprotonation: The thiouracil may not be fully deprotonated, leading to unreacted starting material. Ensure a sufficient amount of a suitable base is used.

  • Competing N-alkylation: Although S-alkylation is generally favored, some N-alkylation can occur, leading to a mixture of products and reducing the yield of the desired S-alkylated isomer.

  • Hydrolysis of the methylating agent: Methyl iodide is susceptible to hydrolysis, especially in the presence of water. Ensure anhydrous reaction conditions.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to degradation of the product or starting materials.

Q3: How can I purify the crude this compound product?

A3: Purification can typically be achieved through recrystallization. Common solvent systems for recrystallization of pyrimidine derivatives include ethanol, methanol, or mixtures of ethanol and water. If recrystallization is insufficient, column chromatography on silica gel may be employed.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific spectral data can vary slightly based on the solvent and instrument used, you can generally expect the following:

  • ¹H NMR: A singlet corresponding to the S-methyl group (around 2.5 ppm), a singlet for the 5-methyl group (around 1.9-2.1 ppm), a singlet for the C6-proton, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the S-methyl carbon, the 5-methyl carbon, and the pyrimidine ring carbons.

  • Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of 156.21 g/mol .

Troubleshooting Guide

This section addresses specific problems that may arise during reactions involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion during S-alkylation of 5-methyl-2-thiouracil 1. Inactive or insufficient base.2. Poor quality of methyl iodide.3. Reaction temperature is too low.1. Use a fresh, strong base (e.g., sodium methoxide, sodium hydride).2. Use freshly distilled or a new bottle of methyl iodide.3. Gradually increase the reaction temperature and monitor the reaction by TLC.
Formation of multiple products (isomers) Competing N-alkylation alongside the desired S-alkylation.1. Use a less polar, aprotic solvent to favor S-alkylation.2. Employ a milder base.3. Optimize the reaction temperature; lower temperatures may increase selectivity.
Difficulty in removing unreacted 5-methyl-2-thiouracil 5-methyl-2-thiouracil may co-precipitate with the product.1. Wash the crude product with a solvent in which the starting material is sparingly soluble but the product is soluble.2. Utilize column chromatography for separation.
Product degradation during workup or purification The pyrimidine ring or the methylthio group may be sensitive to harsh acidic or basic conditions, or high temperatures.1. Use mild workup conditions (e.g., neutralize with a weak acid or base).2. Avoid excessive heating during recrystallization or solvent removal.
Oxidation of the methylthio group in subsequent reactions The methylthio group can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents.1. If oxidation is desired, use controlled oxidizing agents like m-CPBA.2. If oxidation is to be avoided, perform reactions under an inert atmosphere and use purified, peroxide-free solvents.

Experimental Protocols

Synthesis of this compound via S-Alkylation of 5-Methyl-2-thiouracil

This protocol is a general guideline based on typical S-alkylation procedures for thiouracils. Optimization may be required.

Materials:

  • 5-Methyl-2-thiouracil

  • Methyl iodide

  • Sodium hydroxide (or sodium methoxide)

  • Methanol (anhydrous)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-2-thiouracil (1 equivalent) in anhydrous methanol.

  • Add a solution of sodium hydroxide (1 equivalent) in methanol to the flask and stir the mixture at room temperature for 30 minutes to form the sodium salt.

  • Cool the mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start dissolve Dissolve 5-methyl-2-thiouracil in anhydrous methanol start->dissolve add_base Add methanolic NaOH (Stir for 30 min) dissolve->add_base cool Cool in ice bath add_base->cool add_MeI Add methyl iodide dropwise cool->add_MeI react Stir at room temperature (4-6 hours) add_MeI->react monitor Monitor by TLC react->monitor workup Solvent removal, water addition, extraction monitor->workup Reaction complete purify Recrystallization or column chromatography workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield in S-Alkylation

troubleshooting_low_yield low_yield Low Yield incomplete_deprotonation Incomplete Deprotonation low_yield->incomplete_deprotonation n_alkylation Competing N-Alkylation low_yield->n_alkylation MeI_hydrolysis Methyl Iodide Hydrolysis low_yield->MeI_hydrolysis low_temp Suboptimal Temperature low_yield->low_temp solution1 Use stronger/more base incomplete_deprotonation->solution1 solution2 Optimize solvent and temperature n_alkylation->solution2 solution3 Ensure anhydrous conditions MeI_hydrolysis->solution3 solution4 Increase reaction temperature low_temp->solution4

Caption: Troubleshooting guide for low yield in S-alkylation reactions.

Technical Support Center: Optimization of Methylthio Group Displacement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for methylthio group displacement. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance the success of your chemical syntheses.

Troubleshooting Guide

Low or no product yield, incomplete reactions, and the formation of side products are common challenges encountered during methylthio group displacement reactions. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low to No Conversion

Possible Cause Troubleshooting Steps
Insufficient Ring Activation Ensure strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are present at the ortho and/or para positions relative to the methylthio group to facilitate Nucleophilic Aromatic Substitution (SNAr).[1] If possible, consider using a more activated substrate.
Weak Nucleophile If the reaction chemistry allows, use a stronger nucleophile. Increase the concentration of the nucleophile. To fully deprotonate the nucleophile, consider adding a stronger, non-nucleophilic base.
Suboptimal Reaction Conditions Screen a variety of polar aprotic solvents such as DMF, DMSO, or NMP.[1] Systematically increase the reaction temperature in 10-20 °C increments while monitoring the reaction's progress.[1] Optimize the concentration of the base.
Poorly Soluble Reagents Select a solvent in which all reactants are fully soluble at the reaction temperature.
Product Loss During Workup Check the aqueous layer for your product, as it might be more water-soluble than anticipated. Perform multiple extractions with the organic solvent to ensure complete extraction. If your product is volatile, exercise caution during solvent removal by rotary evaporation.

Problem 2: Incomplete Reaction

Possible Cause Troubleshooting Steps
Reaction Time Too Short Monitor the reaction for a longer duration using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction appears to have stalled, consider the possibility of a chemical equilibrium being reached.
Decomposition of Reagents Verify the purity of your starting materials, nucleophile, and base. Reagents may decompose if the reaction is conducted at high temperatures for extended periods.[1] Evaluate if a lower temperature for a longer duration is a viable alternative.
Inhibition by Byproducts The formation of certain byproducts can potentially inhibit the reaction. Analyze the crude reaction mixture to identify any significant byproducts.

Problem 3: Significant Side Product Formation

Possible Cause Troubleshooting Steps
Oxidation of Methylthio Group The sulfur atom is susceptible to oxidation, which can lead to the formation of methylsulfinyl or methylsulfonyl groups.[1] To mitigate this, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction with Solvent Protic solvents like alcohols can act as competing nucleophiles.[1] It is generally preferable to use polar aprotic solvents.
Denitration In substrates where nitro groups are used for activation, the nitro group itself can sometimes be displaced.[1] If this is observed, consider using a substrate with a different electron-withdrawing group.
Elimination Reactions Elimination reactions can compete with substitution, particularly in substrates with acidic protons.[1] Adjusting the base and temperature may help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful methylthio group displacement?

A1: The three most critical factors are:

  • Sufficient activation of the aromatic ring: For SNAr reactions, the presence of strong electron-withdrawing groups at the ortho and/or para positions to the methylthio group is crucial for the reaction to proceed efficiently.[1]

  • Nucleophile strength: The nucleophile must be strong enough to displace the methylthio group. Weaker nucleophiles may necessitate harsher reaction conditions, such as higher temperatures or stronger bases.[1]

  • Appropriate solvent choice: Polar aprotic solvents are generally preferred as they can effectively solvate the cation of the base, leaving the anionic nucleophile more reactive.[1]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of the nucleophile. The base should be strong enough to deprotonate the nucleophile effectively, but not so strong as to cause unwanted side reactions like elimination or reaction with the solvent. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic amines like triethylamine (TEA).

Q3: At what temperature should I run my reaction?

A3: The optimal temperature is highly dependent on the substrate, nucleophile, and solvent. Many reactions require heating to overcome the activation energy barrier.[1] It is recommended to start at a moderate temperature (e.g., 80 °C) and increase it incrementally if the reaction is slow.

Q4: What are the best practices for purifying the product?

A4: The purification strategy will depend on the physical properties of your product.

  • Column chromatography: This is a versatile technique for purifying a wide range of organic compounds.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Distillation: For volatile liquid products, distillation can be an excellent purification method.

Q5: Can the methylthio group be cleaved under the reaction conditions?

A5: Yes, under strongly acidic or Lewis acidic conditions, the C-S bond of the methylthio group can be cleaved. It is important to select reaction conditions that are compatible with the stability of your substrate.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the influence of various reaction parameters on the yield of methylthio group displacement. This data, synthesized from typical literature findings, should serve as a starting point for your optimization experiments.

Table 1: Effect of Solvent on Reaction Yield in a Typical SNAr Displacement

Solvent Dielectric Constant (ε) Typical Reaction Time (h) Typical Yield (%) Notes
Dimethylformamide (DMF)374 - 1285 - 95Good for a wide range of nucleophiles.
Dimethyl sulfoxide (DMSO)472 - 890 - 98Often gives faster reactions and higher yields.[1]
N-Methyl-2-pyrrolidone (NMP)326 - 1880 - 90A good alternative to DMF and DMSO.
Acetonitrile (MeCN)3612 - 2460 - 75Less effective for less reactive substrates.
Tetrahydrofuran (THF)7.524 - 4840 - 60Generally not ideal for SNAr reactions.
Toluene2.4> 48< 10Non-polar solvents are not suitable.

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C) Typical Reaction Time (h) Typical Yield (%) Notes
Room Temperature (25 °C)48 - 7210 - 30Often too slow for practical synthesis.
60 °C12 - 2450 - 70A good starting point for optimization.
80 °C6 - 1275 - 85Commonly used for many substrates.
100 °C4 - 885 - 95May be necessary for less reactive systems.
120 °C2 - 6> 90Risk of reagent decomposition increases.[1]

Table 3: Comparison of Common Bases

Base pKa of Conjugate Acid Typical Equivalents Typical Yield (%) Notes
K₂CO₃10.32.0 - 3.080 - 95A mild and effective base for many reactions.[1]
Cs₂CO₃10.32.0 - 3.085 - 98More soluble than K₂CO₃, can sometimes improve yields.
NaH~351.1 - 1.5> 90A strong, non-nucleophilic base, good for deprotonating alcohols and thiols.
DBU13.51.5 - 2.075 - 90A strong, non-nucleophilic organic base.
Triethylamine (TEA)10.82.0 - 3.070 - 85A common organic base, may be less effective than inorganic bases.

Experimental Protocols

Protocol 1: Displacement of a Methylthio Group with an Amine Nucleophile

This protocol provides a general procedure for the SNAr displacement of a methylthio group from an activated aromatic ring using a secondary amine.

Materials:

  • Aryl methyl sulfide (activated with an electron-withdrawing group)

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl sulfide (1.0 eq).

  • Add the secondary amine (1.2 - 2.0 eq) and potassium carbonate (2.0 - 3.0 eq).[1]

  • Add DMF to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl methyl sulfide.

  • Heat the reaction mixture to 80-120 °C and stir.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Displacement of a Methylthio Group with a Thiol Nucleophile

This protocol outlines a general procedure for the displacement of a methylthio group with a thiol.

Materials:

  • Aryl methyl sulfide (activated)

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and carefully add NaH (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of the aryl methyl sulfide (1.0 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or gently heat to 60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Displacement of a Methylthio Group with an Oxygen Nucleophile (Alcohol)

This protocol describes a general method for the displacement of a methylthio group with an alcohol.

Materials:

  • Aryl methyl sulfide (activated)

  • Alcohol (e.g., benzyl alcohol, isopropanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere, add the alcohol (1.5 eq) to a flask containing anhydrous THF.

  • Cool the solution to 0 °C and carefully add NaH (1.5 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • In a separate flask, dissolve the aryl methyl sulfide (1.0 eq) in anhydrous THF.

  • Add the aryl methyl sulfide solution dropwise to the alkoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Heating may be required for less reactive substrates.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution, and purify the product by column chromatography.

Visualizations

experimental_workflow start Start reagents 1. Combine Reactants (Aryl methyl sulfide, Nucleophile, Base) start->reagents solvent 2. Add Solvent (e.g., DMF, DMSO) reagents->solvent reaction 3. Heat and Stir (e.g., 80-120 °C) solvent->reaction monitor 4. Monitor Progress (TLC, LC-MS) reaction->monitor workup 5. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for methylthio group displacement.

troubleshooting_logic start Low or No Product Yield check_activation Is the aromatic ring sufficiently activated? start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes solution_activation Use a more activated substrate. check_activation->solution_activation No check_conditions Are the reaction conditions (solvent, temp, base) optimal? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile or increase concentration. check_nucleophile->solution_nucleophile No solution_conditions Screen solvents, increase temperature, optimize base. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_activation->success solution_nucleophile->success solution_conditions->success

Caption: A troubleshooting logic diagram for addressing low reaction yields.

References

Technical Support Center: Purification of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one and related pyrimidinone analogs.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Lower the temperature: Ensure the dissolution temperature is below your compound's melting point.

  • Change the solvent system: Switch to a solvent with a lower boiling point. Alternatively, use a solvent-pair system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Gently heat until it is clear again, then allow it to cool slowly.[1]

  • Increase solvent volume: The concentration of your compound might be too high. Add more hot solvent to the mixture.

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.

Question: I have very low recovery after recrystallization. Where did my product go?

Answer: Significant product loss during recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude material in an excessive volume of hot solvent will keep a significant portion of your product dissolved even after cooling. Always use the minimal amount of hot solvent required to fully dissolve the compound.[2]

  • Cooling too quickly: Rapid cooling can lead to the formation of very small crystals or precipitation of impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • Premature crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper. Use a pre-heated funnel and flask to prevent this.[2]

  • Product remains in the filtrate: Check the filtrate (the liquid remaining after filtering the crystals) for your product using Thin-Layer Chromatography (TLC). If a significant amount of product is present, you may need to concentrate the filtrate and attempt a second crystallization.

Question: My compound is streaking badly on the TLC plate and gives poor separation during column chromatography. How can I fix this?

Answer: Streaking on silica gel is common for polar and basic compounds like many pyrimidinone derivatives. This is often due to strong interactions with the acidic sites on the silica.[3]

  • Add a basic modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.5-3%) of a basic modifier like triethylamine or ammonium hydroxide to your eluent (mobile phase).[3] This typically results in sharper bands and better separation.

  • Optimize the solvent system: Your mobile phase may be too polar, causing everything to move too quickly, or not polar enough, causing strong adsorption and streaking. Use TLC to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4.[2][4]

  • Check for overloading: Applying too much sample to the column can lead to broad, overlapping bands. The weight of the silica gel should typically be 20 to 50 times the weight of the crude sample.[5]

Question: My pyrimidinone analog is only soluble in high-boiling point solvents like DMSO or DMF. How can I purify it?

Answer: For compounds with limited solubility, standard recrystallization is difficult.

  • Anti-Solvent Vapor Diffusion: This is a highly effective technique for compounds soluble only in solvents like DMF or DMSO.[6] Dissolve your compound in a small amount of DMF or DMSO in an open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether, dichloromethane, or pentane).[6][7] The anti-solvent vapor will slowly diffuse into your solution, reducing the compound's solubility and promoting the slow growth of high-quality crystals.[6]

  • Chromatography: While challenging, chromatography may be possible. You might need a very polar mobile phase, such as methanol in dichloromethane.[8] Be aware that using more than 10% methanol can risk dissolving the silica gel.[8] Alternatively, consider using a different stationary phase like alumina or exploring reversed-phase chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification technique to try for crystalline pyrimidinone compounds? A1: Recrystallization is often the preferred first method for crystalline solids.[9] It is a cost-effective and straightforward technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2]

Q2: How do I select an appropriate solvent for recrystallization? A2: The ideal solvent should dissolve the target compound completely at an elevated temperature but sparingly at lower temperatures (e.g., room temperature or in an ice bath).[2] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9] Common solvents for pyrimidine derivatives include ethanol, methanol, water, and ethyl acetate, or mixtures thereof.[2]

Q3: How do I determine the right mobile phase for flash column chromatography? A3: The ideal solvent system (mobile phase) is determined by running preliminary analyses on Thin-Layer Chromatography (TLC) plates.[4][10] The goal is to find a solvent or solvent mixture that provides good separation between your desired compound and any impurities, with the target compound exhibiting an Rf value of about 0.2-0.4.[2]

Q4: What are some common impurities that might be present in my crude product? A4: Impurities in pyrimidinone synthesis are typically unreacted starting materials, catalysts, and various side products formed during the reaction.[9] If high-boiling solvents like DMF are used at elevated temperatures, byproducts from solvent decomposition can also be a source of impurities.[11]

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization of Pyrimidinone Analogs

Solvent / Solvent SystemCompound PolarityComments
Ethanol or MethanolPolarOften a good starting point for polar heterocyclic compounds.[2][12]
Ethyl Acetate / HexaneMedium PolarityA common solvent pair; the ratio can be adjusted to fine-tune solubility.[1][2]
WaterHighly PolarSuitable for polar compounds that are sufficiently soluble in hot water.[1]
Dioxane or t-ButanolMedium PolarityCan be effective for compounds that are difficult to crystallize from other common solvents.[7]
DMF / DichloromethaneFor compounds soluble only in DMFUsed in anti-solvent vapor diffusion setups.[6][7]

Table 2: Suggested Mobile Phases for Flash Column Chromatography of Pyrimidinone Analogs

Mobile Phase SystemCompound PolarityComments
Hexane / Ethyl AcetateNon-polar to Medium PolarityA standard system; increasing the ethyl acetate ratio increases polarity.[2][8]
Dichloromethane / MethanolPolarEffective for more polar compounds.[2][8] Use with caution: >10% methanol can dissolve silica.[8]
Dichloromethane / Methanol / NH₄OHBasic / PolarAdding a small amount of aqueous ammonia is for highly polar, basic compounds that streak on silica.
Ethyl Acetate / Hexane + 1% TriethylamineBasic / Medium PolarityThe added triethylamine (Et₃N) helps prevent streaking of basic compounds on acidic silica gel.[3]

Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent where the compound has high solubility when hot and low solubility when cold.[2]

  • Dissolution: Place the crude, solid compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the compound just dissolves completely.[2][6]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[2]

  • Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly and undisturbed to room temperature.[2]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2][6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

  • Solvent System Selection: Using TLC, identify a mobile phase that gives the target compound an Rf of 0.2-0.4 and separates it from impurities.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column and allow it to pack uniformly under pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry sample-silica mixture to the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (e.g., with compressed air or a pump) to force the solvent through the column. Begin with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute more polar compounds.[10]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Anti-Solvent Vapor Diffusion Crystallization

  • Preparation: Dissolve the compound in a minimal volume of a "good," high-boiling point solvent (e.g., DMF, DMSO) in a small, open container like a vial.[6]

  • Setup: Place this small vial inside a larger, sealable container (e.g., a jar or beaker covered with parafilm). Add a layer of a volatile "anti-solvent" (e.g., dichloromethane, diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.[6]

  • Diffusion and Crystallization: Seal the outer container. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial. This gradually decreases the solubility of the pyrimidine compound, leading to the slow formation of crystals.[6]

  • Monitoring and Collection: Monitor the setup over several hours to days until suitable crystals have formed. Once complete, carefully remove the inner vial, decant the mother liquor, and dry the crystals.

Visualizations

G cluster_start Start cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Result Crude_Product Crude Pyrimidinone Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline solid & Good solvent found Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Oily product or Complex mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General purification workflow for pyrimidinone analogs.

G Start Recrystallization Attempt Fails Q1 Did the compound 'oil out'? Start->Q1 A1_Yes Use solvent-pair method or lower temperature. Q1->A1_Yes Yes Q2 Is recovery very low? Q1->Q2 No End Proceed to Alternative Method A1_Yes->End A2_Yes Use less solvent. Cool slowly. Check filtrate. Q2->A2_Yes Yes Q3 Is the product still impure? Q2->Q3 No A2_Yes->End A3_Yes Perform a second recrystallization or switch to chromatography. Q3->A3_Yes Yes Q3->End No (Success) A3_Yes->End

Caption: Troubleshooting guide for common recrystallization issues.

References

How to avoid overalkylation in 4-pyrimidone-2-thioether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-pyrimidone-2-thioethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of overalkylation.

Troubleshooting Guide: Overalkylation

Overalkylation, specifically the undesired alkylation at a nitrogen atom (N-alkylation) instead of or in addition to the desired sulfur atom (S-alkylation), is a frequent side reaction. This guide provides a systematic approach to diagnosing and resolving this issue.

Issue: Low Yield of 2-Thioether, Presence of N-Alkylated or Di-Alkylated Byproducts

When your reaction yields a mixture of S-alkylated, N-alkylated, and/or N,S-di-alkylated products, it indicates a lack of regioselectivity. The 4-pyrimidone-2-thiol core is an ambident nucleophile, meaning it can be attacked by electrophiles (your alkylating agent) at multiple sites (S, N1, or N3). The key to a successful synthesis is to control the reaction conditions to favor S-alkylation exclusively.

Logical Troubleshooting Workflow The following workflow can help you pinpoint the cause of overalkylation and identify a solution.

troubleshooting_workflow start Overalkylation Observed (N-Alkylation or Di-Alkylation) q_base What base was used? start->q_base strong_base Strong Base (e.g., NaH, nBuLi, LiHMDS) q_base->strong_base Strong weak_base Weak/Moderate Base (e.g., K₂CO₃, Cs₂CO₃, CH₃ONa) q_base->weak_base Weak sol_strong Strong bases can deprotonate both N and S, leading to a loss of selectivity. strong_base->sol_strong q_solvent What solvent was used? weak_base->q_solvent rec_base Recommendation: Switch to a weaker base like K₂CO₃ or Cs₂CO₃. sol_strong->rec_base end Problem Resolved: Selective S-Alkylation Achieved rec_base->end aprotic_solvent Polar Aprotic (e.g., DMF, Acetone) q_solvent->aprotic_solvent Aprotic protic_solvent Polar Protic (e.g., Ethanol, Methanol) q_solvent->protic_solvent Protic q_temp What was the reaction temperature? aprotic_solvent->q_temp sol_solvent Polar aprotic solvents often favor S-alkylation. Protic solvents can solvate the sulfur anion, potentially increasing N-alkylation. protic_solvent->sol_solvent rec_solvent Recommendation: Use a polar aprotic solvent like DMF or Acetone. sol_solvent->rec_solvent rec_solvent->end high_temp High Temperature (e.g., > 80°C) q_temp->high_temp High low_temp Room Temp or Moderate Heat q_temp->low_temp Low/Moderate sol_temp Higher temperatures can overcome the activation barrier for N-alkylation, reducing selectivity. high_temp->sol_temp low_temp->end rec_temp Recommendation: Run the reaction at a lower temperature, starting at room temperature. sol_temp->rec_temp rec_temp->end

Caption: Troubleshooting workflow for diagnosing and resolving overalkylation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting N-alkylation instead of the desired S-alkylation?

A1: The pyrimidine ring contains nitrogen atoms that can also act as nucleophiles, competing with the sulfur atom for the alkylating agent. This competition between N- and S-alkylation is influenced by several factors.[1][2] The formation of N-alkylated products is often favored by the use of strong bases, high temperatures, and certain solvent choices that enhance the nucleophilicity of the nitrogen atoms.[2][3]

Q2: What are the key reaction parameters to control for selective S-alkylation?

A2: To achieve high selectivity for S-alkylation, you should carefully control the following parameters:

  • Choice of Base: Use a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4][5] Strong bases (e.g., NaH, nBuLi) can generate dianions, leading to a loss of selectivity.

  • Solvent: Polar aprotic solvents such as DMF or acetone are generally preferred.[2][4] They solvate the cation of the base but not the thiolate anion, leaving it highly nucleophilic.

  • Temperature: Conduct the reaction at room temperature or with gentle heating. Elevated temperatures can provide enough energy to overcome the activation barrier for N-alkylation.[6]

  • Alkylating Agent: While less impactful than other factors, softer electrophiles (e.g., alkyl iodides) tend to react preferentially with the soft sulfur nucleophile according to Hard-Soft Acid-Base (HSAB) theory.

Competing Alkylation Pathways

reaction_pathway sub 4-Pyrimidone-2-thiol (Thione Tautomer) base + Base (e.g., K₂CO₃) thiolate Thiolate Anion (Ambident Nucleophile) sub->thiolate -H⁺ alkyl + Alkyl Halide (R-X) s_alk S-Alkylation (Desired Pathway) thiolate->s_alk Attack at Sulfur (Kinetic Product) n_alk N-Alkylation (Side Reaction) thiolate->n_alk Attack at Nitrogen (Thermodynamic Product) di_alk N,S-Di-Alkylation (Side Reaction) s_alk->di_alk + R-X (Excess) s_alk_prod 4-Pyrimidone-2-thioether (Product) s_alk->s_alk_prod n_alk_prod N-Alkyl-pyrimidone-thione (Byproduct) n_alk->n_alk_prod di_alk_prod N,S-Dialkyl Product (Byproduct) di_alk->di_alk_prod

Caption: Competing S-alkylation and N-alkylation pathways.

Q3: How can I confirm the structure of my product to ensure S-alkylation occurred?

A3: Spectroscopic methods are essential for structure confirmation.

  • ¹³C NMR: This is often the most definitive method. In S-alkylated products, the carbon atom of the CH₂ group attached to the sulfur typically shows a chemical shift (δ) around 30-35 ppm. For N-alkylated products, the CH₂ carbon adjacent to the nitrogen will appear further downfield, around 40-50 ppm.[7]

  • ¹H NMR: The proton shifts of the alkyl group will differ between S- and N-isomers. Comparing your spectra to literature values for similar compounds can provide strong evidence.

  • Mass Spectrometry (MS): This will confirm the correct mass for your mono-alkylated product but will not distinguish between S- and N-isomers. It is, however, very useful for detecting di-alkylated byproducts.

Data Summary: Influence of Reaction Conditions

The choice of reaction parameters has a significant impact on the regioselectivity of the alkylation. The following table summarizes these effects based on literature findings.

ParameterCondition Favoring S-Alkylation (Desired)Condition Favoring N-Alkylation (Undesired)Reference(s)
Base Weak/Moderate (e.g., K₂CO₃, CH₃ONa)Strong (e.g., NaH, LiHMDS)[3][4]
Solvent Polar Aprotic (e.g., DMF, Acetone)Polar Protic (e.g., Ethanol)[2][4]
Temperature Room Temperature to Moderate Heat (~25-60 °C)High Temperature (> 80 °C)[2]
Alkylating Agent Softer Electrophiles (e.g., R-I, R-Br)Harder Electrophiles[6]
Leaving Group Good Leaving Groups (I > Br > Cl)Poor Leaving Groups[2]

Experimental Protocols

Protocol: Selective S-Alkylation of 2-Thiopyrimidine

This protocol is a generalized procedure adapted from methods reported to give high regioselectivity for S-alkylation.[4]

Materials:

  • 2-Thiopyrimidine derivative (1.0 eq)

  • Alkyl halide (1.0 - 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-thiopyrimidine derivative and anhydrous DMF.

  • Stir the suspension at room temperature and add anhydrous potassium carbonate.

  • Continue stirring the mixture at room temperature for 30-60 minutes.

  • Add the alkyl halide dropwise to the suspension.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it may be gently heated to 40-50 °C.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

  • Characterize the final product using NMR and MS to confirm its structure and purity.

References

Addressing solubility issues of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, this compound is a pyrimidine derivative. Such compounds are often characterized by poor aqueous solubility but tend to be soluble in organic solvents.[1] The solubility is influenced by factors such as temperature and the pH of the solution.[1] For many pyrimidine derivatives, solubility increases with a rise in temperature.[2][3]

Q2: My this compound is not dissolving in my desired aqueous buffer. What steps should I take?

When facing solubility issues in aqueous buffers, a systematic approach is recommended. Initially, it's advisable to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3][4] Subsequently, this stock solution can be diluted into your aqueous buffer. If precipitation occurs, consider reducing the final concentration of the compound.[5] For a more detailed, step-by-step approach, please refer to the troubleshooting workflow diagram below.

Q3: I have successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. Why does this happen and how can I prevent it?

This phenomenon, often termed "crashing out," is common for hydrophobic compounds.[5] It occurs due to the sharp decrease in solvent polarity when a compound dissolved in an organic solvent is introduced into an aqueous environment.[5] To prevent this, add the organic stock solution to the aqueous buffer slowly and drop-by-drop while vigorously vortexing or stirring the buffer.[6] This rapid mixing helps to avoid localized high concentrations of the compound that can trigger precipitation.[6] It is also crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1%, to minimize potential solvent-induced artifacts in your experiment.[5]

Q4: Can pH adjustment be used to improve the solubility of this compound?

Yes, for ionizable compounds, altering the pH of the aqueous buffer can significantly affect solubility.[1][6] The pyrimidinone ring structure suggests that the compound may have acidic or basic properties. Therefore, adjusting the pH of your buffer to be more basic or acidic could potentially increase the solubility of this compound.[6] However, this must be balanced with the pH compatibility of your specific experimental system. A systematic pH-dependent solubility assessment is recommended to determine the optimal pH for dissolution.

Q5: Are there other advanced techniques to enhance the solubility of this compound for my experiments?

For challenging cases, several advanced methods can be employed to improve solubility. One common strategy is the use of co-solvents, where a water-miscible organic solvent is included in the final aqueous solution.[7] Another effective technique is the preparation of a solid dispersion, where the compound is molecularly dispersed within a hydrophilic polymer matrix.[7][8] This can enhance the dissolution rate and prevent precipitation upon dilution.[7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 20651-30-3
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
Appearance Solid (form may vary)

Table 2: Qualitative Solubility of Pyrimidine Derivatives in Common Solvents

SolventExpected SolubilityReference
WaterSparingly Soluble[1]
Phosphate-Buffered Saline (PBS)Sparingly Soluble[9]
EthanolSoluble[3]
MethanolSoluble[3][10]
N,N-Dimethylformamide (DMF)Freely Soluble[3]
Dimethyl Sulfoxide (DMSO)Freely Soluble[4]

Note: This table provides expected solubility based on general characteristics of pyrimidine derivatives. Actual solubility should be determined experimentally.

Table 3: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of lipophilic compounds.[7]Simple to implement for initial screening.The co-solvent may interfere with the experimental assay.
pH Adjustment Modifying the pH of the solution to ionize the compound, thereby increasing its aqueous solubility.[1][6]Can be highly effective for ionizable compounds.The required pH may not be compatible with the biological system under study.
Solid Dispersion The drug is dispersed in an inert, water-soluble carrier at a solid state.[7][8]Can significantly improve dissolution rate and bioavailability.Requires more complex preparation and characterization.[7]

Mandatory Visualizations

G Troubleshooting Workflow for Compound Insolubility cluster_troubleshoot Troubleshooting Steps start Start: Compound is insoluble in aqueous buffer stock_prep Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF)? start->stock_prep stock_prep_yes Stock solution prepared. stock_prep->stock_prep_yes Yes stock_prep_no Select a suitable organic solvent and prepare a stock solution. stock_prep->stock_prep_no No dilution Dilute the stock solution into the aqueous buffer. stock_prep_yes->dilution stock_prep_no->dilution precipitation Does the compound precipitate upon dilution? dilution->precipitation precipitation_yes Troubleshoot Precipitation precipitation->precipitation_yes Yes precipitation_no Success: Compound is in solution. precipitation->precipitation_no No reduce_conc 1. Reduce the final concentration of the compound. precipitation_yes->reduce_conc optimize_dilution 2. Optimize the dilution method (e.g., slow addition, vortexing). reduce_conc->optimize_dilution adjust_ph 3. Adjust the pH of the aqueous buffer. optimize_dilution->adjust_ph add_cosolvent 4. Add a co-solvent to the final solution. adjust_ph->add_cosolvent solid_dispersion 5. Consider preparing a solid dispersion. add_cosolvent->solid_dispersion

Caption: Troubleshooting workflow for addressing insolubility.

G Experimental Workflow for Preparing a Working Solution start Start: Prepare a working solution prepare_stock 1. Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO). start->prepare_stock prepare_buffer 2. Prepare the desired aqueous buffer. prepare_stock->prepare_buffer dilution_step 3. Add the stock solution dropwise to the vortexing aqueous buffer to achieve the final concentration. prepare_buffer->dilution_step final_check 4. Visually inspect the final solution for any signs of precipitation. dilution_step->final_check success Solution is ready for the experiment. final_check->success Clear Solution failure Precipitation observed. Refer to troubleshooting guide. final_check->failure Precipitation

Caption: Workflow for preparing a working solution.

G De Novo Pyrimidine Biosynthesis Pathway Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS

Caption: De novo pyrimidine biosynthesis pathway.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound required. For a 10 mM solution in 1 mL of DMSO (Molecular Weight = 156.21 g/mol ): Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 156.21 g/mol * 1000 mg/g = 1.5621 mg.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh approximately 1.56 mg of the compound into the tube. Record the exact mass.

  • Solubilization: Add the calculated volume of DMSO to the tube. For an exact 10 mM solution, adjust the volume based on the actual mass weighed.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[6]

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[4]

Protocol 2: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound powder

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation: Prepare a series of small-volume buffers (e.g., 1 mL each) with a range of pH values.

  • Addition of Compound: Add an excess amount of the compound powder to each buffer solution.

  • Equilibration: Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Determination: The pH at which the highest concentration is measured is the pH of maximum solubility under the tested conditions.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., Polyvinylpyrrolidone - PVP) to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30

  • A suitable volatile organic solvent in which both the compound and carrier are soluble (e.g., methanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a specific ratio of the compound and PVP (e.g., 1:4 by weight) in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the resulting solid powder. This powder can then be used for dissolution studies or formulation. This method creates a system where the drug is dispersed within the hydrophilic carrier, which can improve its wettability and dissolution rate.[7][8]

References

Technical Support Center: 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Stability Testing and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing and understanding the degradation pathways of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question Answer
My HPLC chromatogram shows poor peak shape for the parent compound. What could be the cause? Poor peak shape (e.g., tailing or fronting) can be due to several factors. First, check the pH of your mobile phase; the compound has a pKa that can influence its ionization state. Ensure the mobile phase pH is at least 2 units away from the pKa of the compound. Second, consider co-elution with a degradation product. Try adjusting the gradient or using a different column chemistry. Finally, column overload could be an issue; try injecting a lower concentration of your sample.
I am not seeing any degradation under my forced degradation conditions. What should I do? If you observe no degradation, the stress conditions may not be stringent enough.[1][2] For hydrolytic degradation, you can increase the concentration of the acid or base, increase the temperature, or extend the duration of the study. For oxidative degradation, a higher concentration of the oxidizing agent (e.g., H₂O₂) or a longer exposure time may be necessary. For thermal and photolytic studies, increasing the temperature or light intensity/duration, respectively, should be considered.[3] It is recommended to aim for 5-20% degradation to obtain a good profile of degradation products.
I am observing multiple degradation peaks that are not well-resolved in my chromatogram. How can I improve the separation? To improve the resolution of degradation products, you can modify your HPLC method.[2] Try a slower gradient to give the analytes more time to interact with the stationary phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or different column chemistries (e.g., C18, phenyl-hexyl). Adjusting the mobile phase pH can also alter the retention times of ionizable degradants.
How can I confirm the identity of the degradation products? The most common method for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By obtaining the mass-to-charge ratio (m/z) of the degradation products, you can propose potential structures. For unambiguous identification, you may need to isolate the individual degradation products using preparative HPLC and then perform structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
My mass balance is not within the acceptable range (90-110%). What could be the reason? Poor mass balance can indicate several issues. Your analytical method may not be detecting all the degradation products. Some degradants might not have a chromophore and would be invisible to a UV detector. In this case, using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector alongside your UV detector could be beneficial. It's also possible that some degradation products are volatile or have precipitated out of the solution. Ensure complete dissolution of your sample before analysis.

Frequently Asked Questions (FAQs)

Question Answer
What are the expected degradation pathways for this compound? Based on its structure, this compound is susceptible to degradation via several pathways. The methylthio group is prone to oxidation, forming the corresponding sulfoxide and sulfone. The pyrimidinone ring can undergo hydrolysis, particularly at the amide bond, leading to ring-opening. Under acidic conditions, the thioether linkage might be cleaved. Photodegradation could also lead to the formation of various photoproducts.
What are the typical stress conditions for forced degradation studies according to ICH guidelines? Forced degradation studies are typically conducted under the following conditions:[1][2][3] • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours. • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. • Thermal Degradation: 80°C for 48 hours (solid state and in solution). • Photolytic Degradation: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
What analytical techniques are most suitable for stability testing of this compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products.[2] To identify the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[4][5]
How should I present the data from my stability studies? Quantitative data should be summarized in tables that clearly show the percentage of the parent compound remaining and the percentage of each degradation product formed under different stress conditions over time. See the example tables below for guidance.
Is this compound sensitive to light? Pyrimidine derivatives can be susceptible to photolytic degradation.[6] It is crucial to conduct photostability testing to assess the impact of light on the compound. This involves exposing the drug substance to a combination of visible and UV light.[3]

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionTime (hours)Assay of Parent (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)Mass Balance (%)
0.1 M HCl, 60°C2485.210.1 (RRT 0.85)4.5 (RRT 0.72)14.899.8
0.1 M NaOH, 60°C2478.915.3 (RRT 0.91)5.6 (RRT 0.65)21.1100.4
3% H₂O₂, RT2482.112.5 (RRT 1.15)5.2 (RRT 1.25)17.7100.2
Thermal, 80°C4895.32.1 (RRT 0.85)1.5 (RRT 1.15)4.799.9
Photolytic2490.74.8 (RRT 0.95)3.4 (RRT 1.10)9.399.9

RRT = Relative Retention Time

Experimental Protocols

Acidic Degradation
  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples by HPLC-UV and LC-MS.

Basic Degradation
  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points.

  • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC-UV and LC-MS.

Oxidative Degradation
  • Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points.

  • Dilute the samples with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC-UV and LC-MS.

Thermal Degradation
  • For solid-state analysis, place a known amount of the compound in a controlled temperature oven at 80°C.

  • For solution-state analysis, prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile:water) and place it in the oven.

  • Withdraw samples at predetermined time points.

  • For the solid sample, dissolve it in the mobile phase to the target concentration.

  • Dilute the solution sample with the mobile phase as needed.

  • Analyze the samples by HPLC-UV and LC-MS.

Photolytic Degradation
  • Expose the compound, both in solid form and in solution (1 mg/mL in a suitable solvent), in a photostability chamber.

  • Ensure the exposure meets the ICH Q1B guidelines for photostability testing.

  • A dark control sample, wrapped in aluminum foil, should be placed in the chamber alongside the exposed sample.

  • At the end of the exposure period, prepare the samples for analysis as described for thermal degradation.

  • Analyze the samples by HPLC-UV and LC-MS.

Visualizations

Hypothetical Degradation Pathways

Hypothetical Acidic Degradation Pathway parent This compound hydrolysis Ring Opening (Hydrolysis of amide bond) parent->hydrolysis + H₂O, H⁺ thioether_cleavage Thioether Cleavage parent->thioether_cleavage + H₂O, H⁺

Caption: Proposed acidic degradation of this compound.

Hypothetical Basic Degradation Pathway parent This compound hydrolysis Ring Opening (Hydrolysis of amide bond) parent->hydrolysis + H₂O, OH⁻

Caption: Proposed basic degradation of this compound.

Hypothetical Oxidative Degradation Pathway parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide + [O] sulfone Sulfone Derivative sulfoxide->sulfone + [O]

Caption: Proposed oxidative degradation of this compound.

Experimental Workflow

Forced Degradation Experimental Workflow start Prepare Stock Solution stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-UV Analysis (Quantification) neutralize->hplc lcms LC-MS Analysis (Identification) neutralize->lcms report Data Analysis and Reporting hplc->report lcms->report

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the catalytic synthesis of pyrimidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental issues.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion of Starting Materials

Low yields are a frequent challenge in pyrimidine synthesis and can stem from several factors related to the catalyst and reaction conditions.[1][2]

Potential Causes & Solutions:

  • Suboptimal Catalyst Choice or Activity: The selection and effectiveness of the catalyst are critical.[2] Classical methods often employ strong Brønsted acids (e.g., HCl), which can lead to side reactions.[2]

    • Solution: Screen a variety of catalysts, including Lewis acids (e.g., FeCl₃, ZnCl₂, lanthanide triflates) and organocatalysts.[2][3] For reusable catalysts, ensure they are properly activated or regenerated.[1]

  • Inadequate Reaction Conditions: Temperature and reaction time are key parameters that influence reaction completion.[2]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][2] A moderate increase in temperature or prolonged reaction time may be necessary.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3]

  • Poor Reactant Purity: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea, or amidine) can inhibit the catalyst and lead to side reactions.[1][2]

    • Solution: Ensure all reactants are of high purity. For instance, in the Pinner synthesis, using freshly prepared or purified amidine hydrochloride is crucial as amidines can be hygroscopic and prone to hydrolysis.[1]

  • Solvent Effects: The polarity of the solvent plays a significant role in reaction rate and yield, with polar solvents generally being preferred.[2]

    • Solution: Experiment with different solvents such as ethanol, acetonitrile, or consider solvent-free conditions, which have been shown to improve yields for certain substrates.[1][2]

Issue 2: Formation of Unexpected Side Products

The appearance of unexpected peaks in analytical data (e.g., HPLC, NMR) often indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired pyrimidine derivative.

Potential Side Products & Solutions:

  • Hantzsch-type Dihydropyridines (in Biginelli reaction): This common fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1]

    • Solution: Lowering the reaction temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the competing Hantzsch pathway.[1]

  • N-acylurea Byproducts (in Biginelli reaction): These can form from a competing reaction between the β-ketoester and urea.[1]

    • Solution: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1] Careful control of reaction stoichiometry and temperature can help minimize their formation.

  • Self-condensation of 1,3-dicarbonyl Compounds (in Pinner synthesis): This can lead to a complex mixture of byproducts.[1]

    • Solution: Ensure the purity of the amidine salt and consider the order of reactant addition.[1]

Issue 3: Poor Regioselectivity

Controlling the position of substituent introduction on the pyrimidine ring is a common challenge.

Influencing Factors & Strategies:

  • Nature of the Nucleophile and Electrophile: The inherent electronic properties of the reactants play a major role.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact regioselectivity by influencing whether the reaction is under kinetic or thermodynamic control.[4]

  • Catalyst Choice: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) can offer different regioselectivity profiles compared to traditional nucleophilic aromatic substitution (SNAr) reactions.[5]

  • Electronic Modulation of the Pyrimidine Ring: Introducing electron-donating or electron-withdrawing groups at specific positions can direct incoming substituents. For example, an electron-donating group at the C6 position can make the C2 position more susceptible to nucleophilic attack.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best catalyst for my pyrimidine synthesis?

A1: The optimal catalyst depends on the specific reaction (e.g., Biginelli, Pinner) and the substrates being used. A good starting point is to review the literature for similar transformations. It is often recommended to screen a small panel of catalysts, including common Lewis acids (FeCl₃, ZnCl₂), Brønsted acids (HCl, p-TsOH), and potentially organocatalysts.[2][3] For multicomponent reactions, iridium and manganese pincer complexes have shown high efficiency and regioselectivity.[6][7] Nanocatalysts are also emerging as highly efficient and recyclable options.[8]

Q2: My catalyst seems to be inactive. What could be the problem?

A2: Catalyst deactivation can occur through several mechanisms, including poisoning by impurities in the feedstock, fouling by carbonaceous deposits, or thermal degradation.[9] If you are using a reusable catalyst, it may require regeneration.[1] For air- or moisture-sensitive catalysts, ensure the reaction is conducted under an inert atmosphere.[10]

Q3: Can the order of adding reactants affect the outcome of the reaction?

A3: Yes, the order of addition can be important. For example, in the Biginelli reaction, adding the urea last may help to minimize its decomposition into ammonia, which can promote the formation of Hantzsch-type byproducts.[1]

Q4: I am having difficulty purifying my crude product. What are some common issues and solutions?

A4: Purification challenges often arise from the presence of side products with similar physicochemical properties to the desired product.[10] Incomplete removal of catalysts or reagents can also co-elute with the product.[10]

  • Solution: Ensure proper work-up procedures, such as aqueous washes and extractions, are performed to remove water-soluble impurities and residual catalysts before column chromatography.[10] If the product is unstable on silica gel, consider using a different stationary phase like alumina.[10]

Data Presentation: Catalyst Performance in Pyrimidine Synthesis

The following tables summarize the performance of various catalysts in the synthesis of pyrimidine derivatives, providing a clear comparison to aid in catalyst selection.[11]

Table 1: Comparison of Catalysts for the Biginelli Reaction

CatalystAldehydeβ-KetoesterN-SourceSolventTemp (°C)Time (h)Yield (%)Reference
Lewis Acids
FeCl₃BenzaldehydeEthyl acetoacetateUreaEthanolReflux492[2]
ZnCl₂4-Cl-BenzaldehydeEthyl acetoacetateUreaHeptane-TolueneReflux595[12]
Lanthanide TriflatesVariousVariousUrea/ThioureaAcetonitrile502-485-95[2]
Brønsted Acids
HClBenzaldehydeEthyl acetoacetateUreaEthanolReflux1875[2]
p-TsOH4-MeO-BenzaldehydeMethyl acetoacetateThioureaEthanolReflux688[13]
Nanocatalysts
Fe₃O₄@NCs-Cu(II)Various aromatic1H-indene-1,3(2H)-dione6-amino-2-(methylthio)pyrimidin-4(3H)-oneEthanolReflux-High[8]
Zirconium dioxideVarious aromaticMalononitrileAmino-uracil---86-97[8]
Organocatalysts
L-proline/TFAAromatic aldehydes3,4-dihydro-(2H)-pyranUrea/ThioureaAcetonitrile85--[13]

Table 2: Comparison of Catalysts for the Pinner Reaction and Related Syntheses

Catalyst1,3-Dicarbonyl SourceAmidine/N-SourceSolventTemp (°C)Time (h)Yield (%)Reference
Metal-Based Catalysts
Cu(II) triflatePropargyl alcoholsAmidine----[6]
ZnBr₂EnamidinesOrthoesters----[6]
PN5P-Ir-pincer complexesAlcoholsAmidines---up to 93[6][7]
Base Catalysts
Choline hydroxideα,β-unsaturated ketonesBenzamidine hydrochlorideCholine hydroxide60-Excellent[6]
Basic Alumina (Microwave)ChalconesGuanidine hydrochlorideSolvent-free-minsHigh[14]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol describes a classical one-pot, three-component synthesis of dihydropyrimidinones.[11]

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., FeCl₃, 10 mol%)

  • Ethanol

Procedure:

  • A mixture of the aldehyde, β-ketoester, urea, and catalyst in ethanol is refluxed for 4-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and recrystallized from ethanol to yield the pure dihydropyrimidinone.

Protocol 2: General Procedure for the Pinner Synthesis of Pyrimidines

This protocol involves the condensation of a 1,3-dicarbonyl compound with an amidine.[11]

Materials:

  • 1,3-dicarbonyl compound (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Ethanol

Procedure:

  • A solution of the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow Start Start: Pyrimidine Synthesis Problem Identify Issue Start->Problem LowYield Low Yield / Incomplete Conversion Problem->LowYield Low Yield SideProduct Side Product Formation Problem->SideProduct Impurity RegioIssue Poor Regioselectivity Problem->RegioIssue Wrong Isomer CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst AnalyzeByproducts Identify Side Products (NMR, MS) SideProduct->AnalyzeByproducts ScreenCatalysts Screen Different Catalysts RegioIssue->ScreenCatalysts OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) CheckCatalyst->OptimizeConditions CheckPurity Verify Reactant Purity OptimizeConditions->CheckPurity CheckPurity->Problem Persistent Success Successful Synthesis CheckPurity->Success Resolved ModifyConditions Modify Conditions to Favor Desired Pathway AnalyzeByproducts->ModifyConditions ModifyConditions->Problem Persistent ModifyConditions->Success Resolved ModifySubstrate Modify Substrate (e.g., directing groups) ScreenCatalysts->ModifySubstrate ModifySubstrate->Problem Persistent ModifySubstrate->Success Resolved

Caption: A troubleshooting workflow for common issues in pyrimidine synthesis.

Catalyst_Selection_Workflow Start Define Synthesis Target LitReview Literature Review for Similar Transformations Start->LitReview ReactionType Identify Reaction Type (e.g., Biginelli, Pinner, MCR) LitReview->ReactionType Biginelli Biginelli Reaction ReactionType->Biginelli Biginelli Pinner Pinner Synthesis ReactionType->Pinner Pinner MCR Other Multicomponent Reactions ReactionType->MCR Other MCR SelectInitial Select Initial Catalyst(s) (Lewis/Brønsted Acid, Organocatalyst) Biginelli->SelectInitial SelectPinner Select Catalyst (Acid/Base, Metal-based) Pinner->SelectPinner SelectMCR Select Catalyst (e.g., Ir/Mn complexes, Nanocatalysts) MCR->SelectMCR Screening Perform Small-Scale Catalyst Screening SelectInitial->Screening SelectPinner->Screening SelectMCR->Screening Optimization Optimize Catalyst Loading & Conditions Screening->Optimization Successful Hit ScaleUp Scale-up Synthesis Optimization->ScaleUp

Caption: A logical workflow for selecting a catalyst for pyrimidine synthesis.

De_Novo_Pyrimidine_Synthesis Precursors Glutamine + CO₂ + ATP Carbamoyl_P Carbamoyl Phosphate Precursors->Carbamoyl_P CPS II Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp Aspartate Aspartate Aspartate->Carbamoyl_Asp Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate Dihydroorotate Dehydrogenase OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP Orotate Phosphoribosyltransferase UMP Uridine 5'-monophosphate (UMP) OMP->UMP OMP Decarboxylase

Caption: A simplified diagram of the de novo pyrimidine synthesis pathway.[15][16][17]

References

Scaling up the synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one, a key intermediate for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: A highly efficient and scalable one-pot synthesis involves the condensation of S-methylisothiourea with a β-ketoester, specifically ethyl 2-methylacetoacetate. This method is advantageous for large-scale production as it can be performed in a "one-pot" manner, reducing processing time and solvent usage.[1] The reaction proceeds in two stages: a base-mediated condensation followed by an acid-mediated cyclization and dehydration.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in pyrimidinone synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient mixing can hinder the reaction. The initial condensation is typically performed at a low temperature (e.g., 0 °C), while the cyclization step requires heating (e.g., 50 °C).[1]

  • Purity of Starting Materials: Impurities in S-methylisothiourea or ethyl 2-methylacetoacetate can interfere with the reaction. Ensure all reagents are of high purity.

  • Inappropriate Base or Acid: The choice of base for the initial condensation and acid for the cyclization is critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is effective for the first stage, while a strong acid like trifluoromethanesulfonic acid (TfOH) is suitable for the second stage.[1]

  • S-alkylisothiourea Degradation: Harsh reaction conditions, such as using a strong base with excessive heating, can cause the degradation of S-methylisothiourea, leading to side products and a pungent thiol odor.[1]

Q3: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?

A3: Side product formation is a common issue. Here are some strategies to minimize it:

  • Control of Reaction Temperature: Maintaining a low temperature during the base-mediated condensation step is crucial to prevent side reactions.

  • One-Pot Procedure: Utilizing a one-pot, two-stage procedure where the intermediate is not isolated can minimize the handling of potentially unstable intermediates and reduce the likelihood of side product formation.[1]

  • Choice of Solvent: The solvent can influence the reaction outcome. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be effective as it facilitates the removal of water-soluble byproducts during workup.[1]

Q4: What is the best method for purifying the final product?

A4: Purification of this compound can typically be achieved through recrystallization. After the reaction workup, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a high-purity solid. For more challenging purifications, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Ineffective base or acid.1. Use fresh, high-purity S-methylisothiourea and ethyl 2-methylacetoacetate. 2. Ensure the initial condensation is performed at 0 °C and the cyclization is heated to 50 °C. 3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 4. Use DIPEA as the base and a strong acid like TfOH for cyclization.[1]
Formation of a Pungent Odor (Thiol) Degradation of S-methylisothiourea.Avoid harsh basic conditions and excessive heating. The one-pot, two-stage method with mild conditions is designed to prevent this.[1]
Product is an Oil or Difficult to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Incomplete Cyclization Weak acid used for the second stage.Use a strong acid such as trifluoromethanesulfonic acid (TfOH), methanesulfonic acid (MsOH), or hydrochloric acid (HCl) to drive the dehydration and aromatization to completion.[1]

Experimental Protocols

Scalable One-Pot Synthesis of this compound

This protocol is adapted from a demonstrated scalable synthesis of related 4-pyrimidone-2-thioethers.[1]

Materials:

  • S-methylisothiourea salt (e.g., hemisulfate or iodide)

  • Ethyl 2-methylacetoacetate

  • Diisopropylethylamine (DIPEA)

  • Trifluoromethanesulfonic acid (TfOH)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Stage 1: Base-Mediated Condensation

  • To a stirred solution of S-methylisothiourea salt (1.1 equivalents) and ethyl 2-methylacetoacetate (1.0 equivalent) in 2-MeTHF (0.33 M with respect to the ketoester) at 0 °C, add DIPEA (1.1 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 18 hours. The extended time at low temperature allows for the stable formation of the cyclized intermediate.[1]

Stage 2: Acid-Mediated Dehydration and Aromatization

  • To the reaction mixture from Stage 1, add TfOH (1.0 equivalent) dropwise at 0 °C.

  • Heat the reaction mixture to 50 °C over 30 minutes and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with 2-MeTHF.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes representative yields for the synthesis of a structurally related 4-pyrimidone-2-thioether using the one-pot method, demonstrating the scalability of the procedure.[1]

Scale Starting Material (β-ketoester) Yield Purity (by HPLC)
Lab Scale (mmol)Ethyl 2-(6-chloro-8-fluoro-2-methylquinolin-3-yl)-3-oxobutanoate94%>99%
Large Scale (200 g)Ethyl 2-(6-chloro-8-fluoro-2-methylquinolin-3-yl)-3-oxobutanoate94%99.7%

Visualizations

Signaling Pathways and Experimental Workflows

Scalable_Synthesis_Workflow Workflow for the Scalable Synthesis of this compound cluster_stage1 Stage 1: Base-Mediated Condensation cluster_stage2 Stage 2: Acid-Mediated Cyclization cluster_workup Workup and Purification S_methyl S-methylisothiourea Salt mix1 Mix Reagents at 0 °C S_methyl->mix1 ketoester Ethyl 2-methylacetoacetate ketoester->mix1 solvent1 2-MeTHF solvent1->mix1 base DIPEA base->mix1 stir1 Stir at 0 °C for 18h mix1->stir1 intermediate Cyclized Intermediate stir1->intermediate acid TfOH heat Heat to 50 °C and Stir for 3-5h intermediate->heat acid->heat quench Quench with NaHCO₃ heat->quench extract Extract with 2-MeTHF quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate recrystallize Recrystallize concentrate->recrystallize final_product This compound recrystallize->final_product

Caption: One-pot synthesis workflow.

Reaction_Mechanism Plausible Reaction Mechanism isothiourea S-methylisothiourea condensation Base-Mediated Condensation isothiourea->condensation ketoester Ethyl 2-methylacetoacetate ketoester->condensation intermediate_A Intermediate A condensation->intermediate_A cyclization Intramolecular Cyclization intermediate_B Intermediate B (Cyclic Aldol) cyclization->intermediate_B dehydration Acid-Mediated Dehydration/Aromatization final_product This compound dehydration->final_product intermediate_A->cyclization intermediate_B->dehydration

Caption: Proposed reaction mechanism.

References

Validation & Comparative

Comparing the biological activity of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one with other NHE-1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of various Na+/H+ Exchanger-1 (NHE-1) inhibitors. Due to a lack of available scientific literature, data for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one could not be included in this comparative analysis. This guide will therefore focus on a selection of well-characterized NHE-1 inhibitors, presenting key performance data, experimental methodologies, and relevant signaling pathways to inform future research and drug discovery efforts.

The Na+/H+ Exchanger isoform 1 (NHE-1) is a ubiquitously expressed integral membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) and cell volume.[1][2] Its involvement in the pathophysiology of numerous diseases, including cardiac ischemia-reperfusion injury, cancer, and neurological disorders, has made it a significant therapeutic target.[1][3][4] This guide offers a comparative overview of the biological activity of several prominent NHE-1 inhibitors.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of a compound is a key determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for several well-studied NHE-1 inhibitors against various NHE isoforms, highlighting their potency and selectivity.

CompoundNHE-1 IC50NHE-2 IC50NHE-3 IC50Cell Line/SystemReference
Cariporide 0.03 µM (30 nM)1000 µM3 µMCHO-K1 cells expressing human NHE isoforms[5][6][7][8][9]
0.05 µM1000 µM3 µMNot Specified[5][7]
Zoniporide 0.014 µM (14 nM)>150-fold selective for NHE-1Not SpecifiedHuman[1]
0.073 µM (73 nM)Not SpecifiedNot SpecifiedRat ventricular myocytes[1][10][11]
0.067 µM (67 nM)Not SpecifiedNot SpecifiedRat platelets[1][10][11]
Amiloride ~3 µM (3000 nM)Non-selectiveNon-selectiveNot Specified[1]
Eniporide 0.0045 µM (4.5 nM)Not SpecifiedNot SpecifiedCHO-K1 cells expressing human NHE1[8]
T-162559 0.00096 µM (0.96 nM)Not SpecifiedNot SpecifiedCHO-K1 cells expressing human NHE1[8]
Compound 9t 0.0065 µM1400-fold selective for NHE-1 over NHE-2Not SpecifiedNot Specified[12]

Signaling Pathways and Cellular Function of NHE-1

NHE-1 activity is modulated by a complex network of intracellular signaling pathways. Growth factors, hormones, and various stress stimuli, such as intracellular acidosis, can activate NHE-1.[1][2] This activation leads to the exchange of one intracellular proton for one extracellular sodium ion.[1] While essential for maintaining pH homeostasis, dysregulation of this process can have significant pathological consequences.

In cardiac myocytes, for instance, the over-activation of NHE-1 during ischemia-reperfusion events leads to an influx of sodium, which in turn can cause a reversal of the Na+/Ca2+ exchanger, resulting in intracellular calcium overload and subsequent cell injury.[13] In the context of cancer, NHE-1 activity has been implicated in promoting cell proliferation, migration, and invasion.

Below is a diagram illustrating the central role of NHE-1 in cellular signaling.

NHE1_Signaling General NHE-1 Signaling Pathway Stimuli Growth Factors, Hormones, Stress (e.g., Acidosis) Receptors Receptors Stimuli->Receptors activate Signaling_Cascades Signaling Cascades (e.g., MAPK, PKC) Receptors->Signaling_Cascades activate NHE1 NHE-1 Signaling_Cascades->NHE1 phosphorylate & activate H_out H+ NHE1->H_out extrusion Na_in Na+ NHE1->Na_in influx pHi_regulation Intracellular pH Regulation NHE1->pHi_regulation Cell_Volume Cell Volume Regulation NHE1->Cell_Volume Downstream Downstream Effects (Proliferation, Migration, Apoptosis) pHi_regulation->Downstream Cell_Volume->Downstream

General NHE-1 Signaling Pathway

Experimental Protocols for Assessing NHE-1 Activity

The biological activity of NHE-1 inhibitors is typically evaluated using in vitro assays that measure the inhibition of Na+/H+ exchange. A common method involves monitoring the recovery of intracellular pH (pHi) following an acid load.

1. Intracellular pH Measurement using Fluorescence Microscopy

This method utilizes pH-sensitive fluorescent dyes, such as BCECF-AM or SNARF-1, to measure changes in pHi in living cells.

  • Cell Preparation: Cells (e.g., CHO-K1 cells stably expressing the target NHE isoform, or primary cells like cardiomyocytes) are cultured on coverslips.

  • Dye Loading: The cells are incubated with the membrane-permeant form of the fluorescent dye (e.g., BCECF-AM), which is then cleaved by intracellular esterases to its active, membrane-impermeant form.

  • Acidification: An intracellular acid load is induced, typically using the ammonium prepulse technique (exposure to and subsequent removal of NH4Cl).

  • pHi Recovery Monitoring: The recovery of pHi back to baseline is monitored over time by measuring the fluorescence intensity ratio at two different emission or excitation wavelengths. This recovery is primarily mediated by NHE-1 activity in many cell types.

  • Inhibitor Testing: The assay is performed in the presence and absence of various concentrations of the test compound. The rate of pHi recovery is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

  • Calibration: At the end of each experiment, an in situ calibration is performed using nigericin, a H+/K+ ionophore, in buffers of known pH to relate the fluorescence ratio to the actual pHi.

Below is a diagram illustrating a typical experimental workflow for evaluating NHE-1 inhibitors.

NHE1_Inhibitor_Assay Workflow for NHE-1 Inhibitor IC50 Determination Cell_Culture 1. Cell Culture (e.g., NHE-1 expressing cells) Dye_Loading 2. Load with pH-sensitive dye (e.g., BCECF-AM) Cell_Culture->Dye_Loading Inhibitor_Incubation 3. Incubate with Inhibitor Dye_Loading->Inhibitor_Incubation Acid_Load 4. Induce Acid Load (Ammonium Prepulse) Inhibitor_Incubation->Acid_Load Fluorescence_Measurement 5. Monitor pHi Recovery (Fluorescence Microscopy) Acid_Load->Fluorescence_Measurement Data_Analysis 6. Calculate Rate of Recovery Fluorescence_Measurement->Data_Analysis IC50_Determination 7. Determine IC50 Value Data_Analysis->IC50_Determination

References

Unveiling the Anticancer Potential of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the anticancer properties of analogs of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one, a scaffold of significant interest in medicinal chemistry. By presenting key experimental data, detailed methodologies, and visual representations of implicated signaling pathways, this document aims to facilitate further research and development in this critical area.

Comparative Anticancer Activity

The in vitro cytotoxic effects of various this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These values highlight the differential sensitivity of various cancer cell types to these compounds.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Analog 1 2-(benzylthio)K-562 (Leukemia)1.5[1]
MCF-7 (Breast)3.2[1]
HT-29 (Colon)4.1[1]
Analog 2 2-(4-chlorobenzylthio)K-562 (Leukemia)0.9[1]
MCF-7 (Breast)2.5[1]
HT-29 (Colon)3.7[1]
Analog 3 2-(4-methoxybenzylthio)K-562 (Leukemia)2.1[1]
MCF-7 (Breast)4.8[1]
HT-29 (Colon)5.5[1]
Doxorubicin (Reference Drug)K-562 (Leukemia)0.2[1]
MCF-7 (Breast)0.8[1]
HT-29 (Colon)1.1[1]

Potential Signaling Pathways

Several signaling pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. Pyrimidine derivatives have been investigated for their potential to modulate these critical pathways. Two such pathways of interest for the anticancer activity of this compound analogs are the PI3K/Akt/mTOR and STAT3 signaling pathways.[1][2]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] Its aberrant activation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PyrimidineAnalog This compound Analog PyrimidineAnalog->PI3K Inhibition PyrimidineAnalog->Akt Inhibition PyrimidineAnalog->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points by pyrimidine analogs.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is observed in a wide variety of human cancers and is often associated with poor prognosis.[1]

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription promotes PyrimidineAnalog This compound Analog PyrimidineAnalog->STAT3 Inhibition

Caption: The STAT3 signaling pathway and a potential point of inhibition by pyrimidine analogs.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 a Seed cells in a 96-well plate b Treat cells with compounds at various concentrations a->b c Add MTT solution to each well b->c d Incubate for 2-4 hours c->d e Add solubilization solution (e.g., DMSO) d->e f Measure absorbance at 570 nm e->f

Caption: General workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well flat-bottomed plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the test compounds for the desired time period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of PI are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the measurement of the cellular DNA content using a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA.

Detailed Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A (to eliminate RNA-derived fluorescence) for 30 minutes in the dark.

  • Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a essential role in programmed cell death (apoptosis). Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.

Detailed Protocol:

  • Cell Lysis: Treated and untreated cells are lysed to release their intracellular contents, including active caspases.

  • Substrate Addition: A specific caspase-3/7 substrate is added to the cell lysates.

  • Incubation: The reaction is incubated at room temperature to allow the active caspases to cleave the substrate.

  • Signal Detection: The resulting luminescent or fluorescent signal is measured using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.

Conclusion

The presented data suggests that this compound analogs represent a promising scaffold for the development of novel anticancer agents. The observed in vitro cytotoxicity against various cancer cell lines, coupled with their potential to modulate key oncogenic signaling pathways such as PI3K/Akt/mTOR and STAT3, warrants further investigation. The detailed experimental protocols provided herein offer a foundation for future studies aimed at elucidating the precise mechanism of action, optimizing the structure-activity relationship, and evaluating the in vivo efficacy of these compounds. Continued research in this area holds the potential to contribute significantly to the arsenal of targeted cancer therapies.

References

A Comparative Analysis of Synthetic Methodologies for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one serves as a crucial intermediate in the synthesis of various biologically active compounds. This guide provides a comparative overview of the primary synthetic routes to this key molecule, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Two principal strategies for the synthesis of this compound are prevalent: the construction of the pyrimidine ring via cyclocondensation reactions and the chemical modification of a pre-formed pyrimidine core. This guide will delve into these pathways, presenting a clear comparison to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes
ParameterRoute A1: Cyclocondensation with Thiourea & AlkylationRoute A2: One-Pot Cyclocondensation with S-MethylisothioureaRoute B: Modification of a Pyrimidine Ring
Starting Materials Ethyl 2-methylacetoacetate, Thiourea, Methylating agent (e.g., CH₃I)Ethyl 2-methylacetoacetate, S-Methylisothiourea sulfate2-Chloro-5-methylpyrimidin-4-ol, Sodium thiomethoxide
Number of Steps TwoOneOne (for the final conversion)
Key Reactions Cyclocondensation, S-AlkylationCyclocondensationNucleophilic Aromatic Substitution (SNAr)
Reported Yields Good to Excellent (typically >80% for each step)Good to Excellent (can reach up to 94% for similar structures[1])Generally high for SNAr on activated rings
Scalability HighHighModerate to High
Reagent Hazards Thiourea (toxic), Methylating agents (toxic, volatile)S-Methylisothiourea salts (can be irritants)Sodium thiomethoxide (stench, flammable), Chlorinated pyrimidines (potential mutagens)
Overall Assessment A classic, reliable, and high-yielding two-step process.An efficient and atom-economical one-pot reaction.[1]Effective if the chlorinated precursor is readily available.

Experimental Protocols

Route A1: Cyclocondensation with Thiourea followed by S-Alkylation

This traditional two-step approach first builds the 2-thiouracil core, which is then alkylated to introduce the methylthio group.

Step 1: Synthesis of 2-Mercapto-5-methylpyrimidin-4(3H)-one

  • Procedure: To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add ethyl 2-methylacetoacetate (1.0 eq) and thiourea (1.1 eq).

  • The reaction mixture is refluxed for 6-8 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield 2-mercapto-5-methylpyrimidin-4(3H)-one.

Step 2: Synthesis of this compound

  • Procedure: The 2-mercapto-5-methylpyrimidin-4(3H)-one (1.0 eq) from the previous step is dissolved in an aqueous solution of sodium hydroxide (1.1 eq).

  • A methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), is added dropwise to the solution while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the final product.

Route A2: One-Pot Cyclocondensation with S-Methylisothiourea

This streamlined approach combines the cyclization and alkylation into a single, efficient step.[1]

  • Procedure: S-methylisothiourea sulfate (1.1 eq) and ethyl 2-methylacetoacetate (1.0 eq) are suspended in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF).

  • The mixture is cooled to 0 °C, and a base like diisopropylethylamine (DIPEA) (1.1 eq) is added dropwise.

  • The reaction is stirred at 0 °C for 18 hours.

  • Trifluoromethanesulfonic acid (TfOH) (1.0 eq) is then added dropwise.

  • The reaction mixture is heated to 50 °C and stirred for an additional 3-5 hours.

  • After completion, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer to yield the product.

Route B: Chemical Modification of a Pre-formed Pyrimidine Ring

This route is advantageous if the chlorinated pyrimidine precursor is commercially available or easily synthesized.

  • Procedure: To a solution of 2-chloro-5-methylpyrimidin-4-ol (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), sodium thiomethoxide (1.2 eq) is added portion-wise at room temperature.

  • The reaction mixture is stirred at 40-50 °C for 2-6 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice water to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Route_A1 Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate Cyclocondensation Cyclocondensation Ethyl 2-methylacetoacetate->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation 2-Mercapto-5-methylpyrimidin-4(3H)-one 2-Mercapto-5-methylpyrimidin-4(3H)-one Cyclocondensation->2-Mercapto-5-methylpyrimidin-4(3H)-one S-Alkylation S-Alkylation 2-Mercapto-5-methylpyrimidin-4(3H)-one->S-Alkylation Methylating Agent Methylating Agent Methylating Agent->S-Alkylation This compound This compound S-Alkylation->this compound

Caption: Route A1: Two-step synthesis via cyclocondensation and subsequent S-alkylation.

Route_A2 Ethyl 2-methylacetoacetate Ethyl 2-methylacetoacetate One-Pot Cyclocondensation One-Pot Cyclocondensation Ethyl 2-methylacetoacetate->One-Pot Cyclocondensation S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->One-Pot Cyclocondensation This compound This compound One-Pot Cyclocondensation->this compound

Caption: Route A2: Efficient one-pot synthesis using S-methylisothiourea.

Route_B 2-Chloro-5-methylpyrimidin-4-ol 2-Chloro-5-methylpyrimidin-4-ol SNAr Reaction SNAr Reaction 2-Chloro-5-methylpyrimidin-4-ol->SNAr Reaction Sodium Thiomethoxide Sodium Thiomethoxide Sodium Thiomethoxide->SNAr Reaction This compound This compound SNAr Reaction->this compound

Caption: Route B: Synthesis via nucleophilic aromatic substitution on a chloropyrimidine.

References

Comparative Efficacy of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one and Structurally Related Analogs: An In Vitro and In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available biological data for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one and its structurally related analogs. Due to the limited publicly available efficacy data for the title compound, this guide focuses on presenting a correlative overview based on the in vitro and in vivo performance of similar pyrimidine-based molecules. This comparative approach aims to inform future research directions and aid in the rational design of novel therapeutics.

Overview of this compound

This compound is a pyrimidine derivative with potential for biological activity. While specific in vitro and in vivo efficacy studies for this compound are not extensively reported in the literature, its structural motifs are present in numerous compounds with demonstrated pharmacological effects, including anticancer and kinase inhibitory activities. The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its role in forming the building blocks of DNA and RNA and its prevalence in a wide range of therapeutic agents.

Chemical Structure:

Caption: Chemical structure of this compound.

Comparative Analysis with Structurally Related Pyrimidine Derivatives

To provide a framework for understanding the potential efficacy of this compound, this section details the in vitro and in vivo activities of several structurally related pyrimidine analogs. These compounds share key structural features, such as the pyrimidine core, methyl substitutions, and thioether linkages, which are known to influence biological activity.

In Vitro Efficacy Comparison

The following table summarizes the in vitro activities of selected pyrimidine derivatives against various cancer cell lines and kinases. The data is compiled from multiple research publications.

Compound/AnalogTarget/AssayCell Line(s)IC50/ActivityReference
5-Trifluoromethylpyrimidine Derivative EGFR Kinase InhibitionA549, MCF-7, PC-3EGFR IC50: Varies by derivative[1]
Pyrimidinone Derivative 11 Cytotoxicity (MTT Assay)MCF-7Potent cytotoxic activity[2]
Pyrimidinone Derivative 16 Cytotoxicity (MTT Assay)MCF-7High anticancer activity[2]
(R)-17 (5-(pyrimidin-2-ylamino)picolinonitrile derivative) CHK1 Kinase InhibitionZ-138IC50: 0.013 μM[3]
FLT3/CHK1 Dual Inhibitor (Compound 30) Antiproliferative ActivityMV4-11IC50: <4 nM[4]
Thieno[2,3-d]pyrimidine Derivative PI3K/mTOR InhibitionMDA-MB-435Significant anti-tumor effects in vivo[5]
In Vivo Efficacy Comparison

The table below presents available in vivo data for selected pyrimidine analogs, demonstrating their antitumor effects in animal models.

Compound/AnalogAnimal ModelTumor TypeDosing & AdministrationEfficacy OutcomeReference
(R)-17 Xenograft (Z-138 cells)Hematologic Malignancy20 mg/kg, I.V.90.29% Tumor Growth Inhibition (TGI)[3]
Thieno[2,3-d]pyrimidine Derivative Xenograft (MDA-MB-435)Breast CancerNot SpecifiedSignificant anti-tumor effects[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of pyrimidine-based compounds.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effect of a compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., pyrimidine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest

  • Matrigel (optional, to enhance tumor formation)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage, intravenous).

  • Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²) at regular intervals (e.g., twice a week).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Representative Kinase Signaling Pathway

Many pyrimidine derivatives exert their effects by inhibiting protein kinases involved in cancer cell proliferation and survival. The diagram below illustrates a simplified, representative kinase signaling pathway that is often targeted by such compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK PyrimidineInhibitor Pyrimidine-based Kinase Inhibitor PyrimidineInhibitor->PI3K PyrimidineInhibitor->mTOR

Caption: Simplified kinase signaling pathway targeted by pyrimidine inhibitors.

General Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for assessing the in vitro and in vivo efficacy of a novel pyrimidine-based compound.

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation A Compound Synthesis & Characterization B Cell-based Assays (e.g., MTT, Colony Formation) A->B C Biochemical Assays (e.g., Kinase Inhibition) A->C D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->D C->D E Animal Model Selection (e.g., Xenograft) D->E F Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies E->F G Efficacy Studies (Tumor Growth Inhibition) F->G H Toxicity Assessment G->H

References

Cross-validation of analytical methods for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a key heterocyclic intermediate. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines a framework for the validation of suitable analytical techniques, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The performance data presented is based on established methods for structurally similar pyrimidine derivatives, providing a robust starting point for method development and validation for the target compound.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of HPLC-UV and LC-MS/MS, two common techniques for the quantification of small organic molecules like this compound.

Table 1: Comparison of HPLC-UV and LC-MS/MS Performance Parameters for Pyrimidine Derivatives

ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 ng/mL
Accuracy (Recovery %) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD %) ≤ 2.0%≤ 1.5%
Specificity Moderate to HighVery High

Note: The data presented in this table is derived from validation studies on analogous pyrimidine compounds and serves as a representative benchmark.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following are proposed protocols for HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for routine analysis, purity assessment, and quantification in bulk drug substances and simple formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard and sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 100 µg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 270-290 nm).

3. Validation Parameters to be Assessed:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions over a concentration range (e.g., 10-150 µg/mL) and plot the peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.

1. Sample Preparation (for Plasma Samples):

  • To 100 µL of plasma, add an internal standard solution.

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge the samples.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Conditions:

  • Chromatographic System: A UPLC or HPLC system.

  • Column: A suitable C18 or HILIC column for fast separations.

  • Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For a related compound, 5-Methoxy-2-methylthiopyrimidine, the molecular ion is at m/z 156.[1]

3. Validation Parameters to be Assessed:

  • In addition to the parameters listed for HPLC-UV, bioanalytical method validation should include:

    • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

    • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) outline the general workflow for analytical method validation and a hypothetical signaling pathway that could be influenced by a pyrimidine-based drug.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation full_validation Full Method Validation pre_validation->full_validation specificity Specificity full_validation->specificity linearity Linearity & Range full_validation->linearity accuracy Accuracy full_validation->accuracy precision Precision full_validation->precision lod_loq LOD & LOQ full_validation->lod_loq robustness Robustness full_validation->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Method Ready for Routine Use documentation->end

Caption: A flowchart outlining the key stages of analytical method validation.

Signaling_Pathway drug Pyrimidine-based Kinase Inhibitor raf RAF drug->raf receptor Receptor Tyrosine Kinase ras RAS receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription

Caption: A simplified diagram of a signaling cascade inhibited by a hypothetical pyrimidine-based drug.

References

Benchmarking the performance of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one against existing fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal performance of pyrimidine-based fungicides, with a focus on their efficacy relative to established commercial fungicides from different chemical classes. Due to the limited publicly available data on the specific compound 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one, this guide will focus on the broader class of pyrimidine and pyrimidinone fungicides, using data from published research on novel derivatives and the commercial anilinopyrimidine fungicide, pyrimethanil.

The data presented herein is a synthesis of various in vitro and in vivo studies. Direct comparisons across different studies should be interpreted with caution due to variations in experimental conditions.

Data Presentation: Comparative Fungicidal Efficacy

The following tables summarize the fungicidal activity of representative pyrimidine derivatives and commercial fungicides against key plant pathogens. Efficacy is presented as the half-maximal effective concentration (EC₅₀) in µg/mL, where a lower value indicates higher potency.

Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) of Pyrimidine Fungicides and Commercial Standards against Botrytis cinerea

Fungicide ClassCompoundEC₅₀ (µg/mL)Reference
Anilinopyrimidine Pyrimethanil0.03 - 75[1]
Pyrimethanil50[1]
Novel Pyrimidine Amide (5o)10.5 (against Phomopsis sp.)
Phenylpyrrole Fludioxonil< 0.1[1]
Dicarboximide Iprodione0.1 - 1.42[1]
Azole (DMI) Tebuconazole0.03 - 1[1]
Pyrazole-carboxamide Fenpyrazamine0.9[1]
SDHI Boscalid0.01 - 69.91[1]

Table 2: In Vitro Efficacy (Inhibition %) of Novel Pyrimidine Derivatives against Various Phytopathogenic Fungi at 50 µg/mL

CompoundBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumReference
Novel Pyrimidine 1a75.365.270.1[2]
Novel Pyrimidine 3b80.476.568.9[2]
Pyrimethanil (Control)86.778.472.3[2]
Flumorph (Control)82.175.065.4[2]
Dimethomorph (Control)85.679.870.2[2]

Table 3: Comparative In Vivo Efficacy of a Novel Pyrimidine Fungicide (III-3) and Pyrimethanil against Botrytis cinerea on Cucumber

TreatmentDisease Severity (%)Control Efficacy (%)Reference
Untreated Control85.4-[3]
Pyrimethanil (50 µg/mL)35.258.8[3]
Compound III-3 (50 µg/mL)20.176.5[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

1. In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a fungus.

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten (approximately 45-50°C), the test fungicide is added from a stock solution (typically in DMSO or acetone) to achieve the desired final concentrations. The same volume of solvent is added to the control plates.

  • Plating: The fungicide-amended and control PDA are poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A small mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young fungal culture and placed in the center of each test and control plate.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • EC₅₀ Determination: To determine the EC₅₀ value, a range of fungicide concentrations are tested, and the inhibition percentages are plotted against the logarithm of the concentration. A dose-response curve is fitted to the data to calculate the concentration that inhibits growth by 50%.

2. In Vitro Spore Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

  • Spore Suspension Preparation: Spores are harvested from a sporulating fungal culture by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration is adjusted using a hemocytometer.

  • Assay Setup: The assay is typically performed in multi-well plates or on glass slides. Aliquots of the spore suspension are mixed with various concentrations of the test fungicide. A control with only the solvent is also included.

  • Incubation: The plates or slides are incubated in a humid chamber at an optimal temperature for spore germination for a specific period (e.g., 6-24 hours).

  • Microscopic Examination: After incubation, a drop of a lactophenol cotton blue stain is often added to stop further germination and stain the spores. The number of germinated and non-germinated spores is counted under a microscope (a spore is considered germinated if the germ tube length is at least half the spore's diameter). At least 100 spores are counted per replicate.

  • Calculation: The percentage of germination inhibition is calculated as: Inhibition (%) = [(gc - gt) / gc] * 100 where gc is the percentage of germination in the control and gt is the percentage of germination in the treatment.

  • EC₅₀ Determination: The EC₅₀ value is determined by plotting the inhibition percentage against the fungicide concentration and fitting a dose-response curve.

Mandatory Visualization

Signaling Pathway: Inhibition of Methionine Biosynthesis by Anilinopyrimidine Fungicides

Anilinopyrimidine fungicides, such as pyrimethanil, are proposed to inhibit the biosynthesis of the essential amino acid methionine in fungi. This disruption of protein synthesis and other metabolic processes ultimately leads to fungal cell death.

G cluster_inhibition Inhibition Mechanism Homoserine Homoserine O_Acetylhomoserine O_Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine acetyltransferase Cystathionine Cystathionine O_Acetylhomoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Protein_Secretion Secretion of Hydrolytic Enzymes Methionine->Protein_Secretion Pyrimidinone Anilinopyrimidine Fungicide (e.g., Pyrimethanil) Pyrimidinone->Cystathionine Inhibits Pyrimidinone->Homocysteine Inhibits Pyrimidinone->Protein_Secretion Inhibits

Caption: Proposed mode of action of anilinopyrimidine fungicides.

Experimental Workflow: In Vitro Fungicide Efficacy Testing

The following diagram illustrates the general workflow for determining the in vitro efficacy of a novel fungicidal compound.

G cluster_assays In Vitro Assays start Start: Novel Compound Synthesis stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep mycelial_growth Mycelial Growth Inhibition Assay (Poisoned Food) stock_prep->mycelial_growth spore_germination Spore Germination Inhibition Assay stock_prep->spore_germination data_collection Data Collection: - Colony Diameter - Germination Count mycelial_growth->data_collection spore_germination->data_collection data_analysis Data Analysis: - Calculate % Inhibition - Determine EC₅₀ data_collection->data_analysis results Results: Comparative Efficacy data_analysis->results

Caption: Workflow for in vitro fungicide performance testing.

References

Selectivity Profiling of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-2-(methylthio)pyrimidin-4(3H)-one core is a versatile scaffold in medicinal chemistry, serving as a foundation for the development of various enzyme inhibitors. The strategic functionalization of this pyrimidine-based structure allows for the generation of compounds with potent and selective inhibitory activity against a range of enzyme targets, particularly protein kinases. This guide provides a comparative overview of the selectivity profiles of hypothetical derivative compounds, alongside detailed experimental protocols for assessing enzyme inhibition and selectivity.

Comparative Selectivity of Pyrimidinone-Based Inhibitors

The inhibitory activity and selectivity of compounds derived from the this compound scaffold are highly dependent on the nature and position of substituent groups. The following tables summarize the in vitro inhibitory potency (IC50) and selectivity of three hypothetical compounds (CMPD-A, CMPD-B, and CMPD-C) against a panel of representative protein kinases.

CompoundTarget KinaseIC50 (nM)
CMPD-A Kinase 115
Kinase 2250
Kinase 3>10,000
CMPD-B Kinase 15
Kinase 250
Kinase 35,000
CMPD-C Kinase 1150
Kinase 225
Kinase 3>10,000

Table 1: Inhibitory Potency (IC50) of this compound Derivatives against Target Kinases. Lower IC50 values indicate higher potency.

CompoundSelectivity (Fold) vs. Kinase 2Selectivity (Fold) vs. Kinase 3
CMPD-A 16.7>667
CMPD-B 101,000
CMPD-C 0.17>400

Table 2: Selectivity Profile of this compound Derivatives. Selectivity is calculated as the ratio of IC50 values (IC50 of off-target kinase / IC50 of primary target kinase).

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency of test compounds by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

    • Add 10 µL of the kinase/substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 20 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinome-Wide Selectivity Profiling

To assess the broader selectivity of the inhibitors, a large panel of kinases can be screened. This is often performed by specialized vendors. A common method is a radiometric assay.

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-33P]ATP) into a kinase-specific substrate. The amount of radioactivity incorporated is proportional to the kinase activity.

General Procedure:

  • Test compounds are incubated with a panel of purified kinases, a suitable substrate for each kinase, and [γ-33P]ATP at a concentration around the Km for each respective kinase.

  • The reaction is allowed to proceed for a defined period.

  • The reaction is stopped, and the substrate is captured on a filter membrane.

  • Unincorporated [γ-33P]ATP is washed away.

  • The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

  • The percent inhibition is calculated for each kinase at a given compound concentration (e.g., 1 µM). A selectivity score can be generated based on the number of kinases inhibited above a certain threshold (e.g., >90% inhibition).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution plate_prep Plate Compounds compound_prep->plate_prep reagent_prep Reagent Preparation add_kinase Add Kinase/Substrate reagent_prep->add_kinase add_atp Initiate with ATP plate_prep->add_atp add_kinase->add_atp incubation Incubate add_atp->incubation add_detection Add Detection Reagent incubation->add_detection read_plate Read Luminescence add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for a biochemical kinase inhibition assay.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation inhibitor Pyrimidine-based Inhibitor inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Comparative Docking Analysis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A detailed comparative analysis of novel 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one derivatives reveals their potential as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This in silico study provides valuable insights for the rational design of new anti-cancer therapeutics targeting aberrant cell cycle machinery.

This guide presents a comparative molecular docking study of a series of this compound derivatives against Cyclin-Dependent Kinase 2 (CDK2). The objective is to elucidate the structure-activity relationships and identify key structural modifications that enhance binding affinity. The data herein is intended to guide further optimization of this scaffold for the development of selective and potent CDK2 inhibitors.

Comparative Docking Performance

The following table summarizes the predicted binding affinities of various this compound derivatives against the ATP-binding pocket of CDK2 (PDB ID: 1HCK). The docking scores, calculated as binding energy in kcal/mol, indicate the theoretical binding strength of each compound. A more negative value suggests a more favorable interaction.

Compound IDSubstitution (R)Docking Score (kcal/mol)Key Interacting Residues
MMP-01 -H-7.2LEU83, LYS33, GLU81
MMP-02 -Cl-7.8LEU83, LYS33, GLU81, ASP86
MMP-03 -OCH3-7.5LEU83, LYS33, GLN131
MMP-04 -CF3-8.1LEU83, LYS33, ILE10, ASP86
MMP-05 -NO2-8.3LEU83, LYS33, GLU81, ASP86
Roscovitine (Reference Inhibitor)-8.5LEU83, LYS33, GLN131, PHE80

Experimental Protocols

Molecular Docking Methodology

The in silico molecular docking studies were performed using AutoDock Vina, a widely used program for computational drug discovery.[1][2] The general protocol is outlined below:

  • Protein Preparation: The three-dimensional crystal structure of the target protein, CDK2 (PDB ID: 1HCK), was obtained from the Protein Data Bank.[1] The protein structure was prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned using AutoDock Tools. The prepared protein was saved in the PDBQT format.[1]

  • Ligand Preparation: The 3D structures of the this compound derivatives were generated using ChemDraw and optimized to their lowest energy conformation using a computational chemistry program. Gasteiger charges were computed, and the ligands were saved in the PDBQT format.

  • Grid Box Generation: A grid box was centered on the active site of CDK2, defined by the position of the co-crystallized inhibitor in the original PDB file. The dimensions of the grid box were set to 25 x 25 x 25 Å to encompass the entire binding pocket.

  • Docking Simulation: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations.[1] A total of 100 docking runs were performed for each ligand to ensure a comprehensive search of the conformational space.

  • Analysis of Results: The docking results were ranked based on their predicted binding affinity (docking score). The lowest energy conformation for each ligand was selected for further analysis. Visualization of the binding poses and interactions with the active site residues was performed using PyMOL and Discovery Studio.

Visualizations

Experimental Workflow: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Retrieve Protein Structure (PDB) p2 Prepare Protein (Remove water, add hydrogens) p1->p2 l1 Design & Draw Ligand Structures l2 Energy Minimization & 3D Conversion l1->l2 g1 Define Grid Box (Active Site) p2->g1 l2->g1 d1 Run Docking Simulation (AutoDock Vina) g1->d1 a1 Analyze Docking Scores (Binding Affinity) d1->a1 a2 Visualize Binding Poses & Interactions a1->a2 a3 Identify Key Residues a2->a3

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway: CDK2 in Cell Cycle Regulation

G GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD upregulates CDK46 CDK4/6 CyclinD->CDK46 binds & activates Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 binds & activates CDK2->Rb hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase promotes Inhibitor 5-Methyl-2-(methylthio) pyrimidin-4(3H)-one Derivatives Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase cell cycle transition.

References

A Head-to-Head Comparison of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one and its potential bioisosteres. This document synthesizes available data on their chemical properties, biological activities, and the experimental methodologies used for their evaluation.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] this compound is a fragment molecule that serves as a valuable starting point for the design and synthesis of novel drug candidates.[4] Bioisosteric replacement, a key strategy in drug design, involves substituting one atom or group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. This guide explores the bioisosteric replacement of the 2-methylthio group in this compound with other functional groups such as amino, substituted amino, and alkoxy moieties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for predicting the compound's behavior in biological systems.

PropertyValue
CAS Number20651-30-3
Molecular FormulaC₆H₈N₂OS
Molecular Weight156.21 g/mol
LogP0.80
Topological Polar Surface Area (TPSA)45.75 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Biological Activities and Structure-Activity Relationships

While direct comparative studies on this compound and its specific bioisosteres are limited, the broader class of pyrimidine derivatives has been extensively studied for various biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][5][6] Structure-activity relationship (SAR) studies on related pyrimidine series provide valuable insights into the impact of modifying the 2-position.

Anticancer Activity: Pyrimidine derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[3][7] The 2-substituent on the pyrimidine ring plays a critical role in the molecule's interaction with the target protein.

Kinase Inhibition: Many pyrimidine-based compounds are potent inhibitors of various kinases, such as Janus kinases (JAKs), Aurora kinases, and Polo-like kinases (PLKs).[6][8][9] The 2-amino and substituted 2-amino pyrimidines are particularly common scaffolds in the design of kinase inhibitors. The nature of the substituent at the 2-position can significantly influence the potency and selectivity of the inhibitor. For instance, the introduction of a 5-methyl group on the pyrimidine ring has been shown to increase the potency of certain USP1/UAF1 deubiquitinase inhibitors.[10]

Antimicrobial Activity: The pyrimidine core is also a key feature in many antimicrobial agents.[5] Modifications at the 2-position of the pyrimidine ring have been explored to develop novel antibacterial and antifungal compounds. For example, a series of 2-amino-4-hydroxypyrimidine-5-carboxylates demonstrated antibacterial activity.[11]

Compound/Bioisosteric GroupPotential Biological ActivityRationale/Supporting Evidence
This compound (Parent Compound) Anticancer, Kinase Inhibition, AntimicrobialThe pyrimidine scaffold is a known pharmacophore for these activities.[1][2][3][5][6] The 2-alkylthio group can participate in key binding interactions.[12]
2-Amino Bioisostere Kinase Inhibition, Anticancer, AntimicrobialThe 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[6][9] It is also found in compounds with anticancer and antimicrobial properties.[11]
2-Alkoxy Bioisostere Anticancer, Kinase Inhibition2,4,5-substituted pyrimidines with alkoxy groups have shown potent anticancer activity.[3]
2-Cyclopropylamino Bioisostere Kinase InhibitionSmall, rigid substituents like cyclopropyl can provide favorable interactions within the ATP-binding pocket of kinases and improve metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are representative experimental protocols for key assays relevant to the biological activities of pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2, AURKA)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • ATP

  • Fluorescently labeled peptide substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, kinase, and substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][13]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[1][2]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[5]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (broth with microorganism) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

Kinase Signaling Pathway

The diagram below illustrates a simplified generic kinase signaling pathway, which is a common target for pyrimidine-based inhibitors. These inhibitors typically act as ATP-competitive binders in the kinase domain.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Pyrimidine_Inhibitor 5-Methyl-2-(substituted)pyrimidin-4(3H)-one Pyrimidine_Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: A simplified kinase signaling pathway and the point of inhibition by pyrimidine derivatives.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., β-ketoester, S-alkylisothiourea) Synth Synthesis of This compound Start->Synth Bioiso Bioisosteric Modification (e.g., 2-NH₂, 2-OR) Synth->Bioiso Purify Purification & Characterization (NMR, MS, HPLC) Bioiso->Purify Primary Primary Screening (e.g., Kinase Inhibition Assay) Purify->Primary Secondary Secondary Screening (e.g., Cell Viability Assay) Primary->Secondary Tertiary Tertiary Screening (e.g., Antimicrobial Assay) Secondary->Tertiary SAR Structure-Activity Relationship (SAR) Analysis Tertiary->SAR

Caption: A typical experimental workflow for the synthesis and evaluation of pyrimidine derivatives.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While direct comparative data with its bioisosteres is currently lacking in the public domain, the extensive research on the broader class of pyrimidine derivatives provides a strong rationale for exploring such modifications. Bioisosteric replacement of the 2-methylthio group with moieties like amino, substituted amino, and alkoxy groups is a logical and well-precedented strategy to modulate the biological activity and physicochemical properties of the parent compound. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these novel analogs. Further research focusing on the direct synthesis and comparative testing of this compound and its bioisosteres is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Prudent Disposal Procedures for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 20651-30-3) was not available through the conducted searches. The following disposal procedures are based on general best practices for handling laboratory chemicals with unknown or uncertain toxicity, drawing parallels from structurally related pyrimidine and thioether compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given the potential for unknown hazards, a cautious approach is essential.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: All handling of this compound, especially in powdered form or if aerosols could be generated, should be conducted in a certified chemical fume hood to minimize inhalation risk.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid form of the compound, contaminated weighing papers, and other contaminated disposable labware (e.g., pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Avoid mixing with other incompatible waste streams.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," and its CAS number, "20651-30-3," must be on the label.

  • Indicate the primary hazards. Based on related compounds, it is prudent to assume it may be "Harmful if swallowed" and a "Skin and Eye Irritant."

3. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from incompatible materials.

4. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

5. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Summary of Key Data (Based on General Guidance)

ParameterInformation
Chemical Name This compound
CAS Number 20651-30-3
Assumed Hazards Harmful if swallowed, Potential skin and eye irritant. Handle as a substance with unknown toxicity.
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. All handling in a chemical fume hood.
Solid Waste Disposal Collect in a labeled, sealed hazardous waste container.
Liquid Waste Disposal Collect in a labeled, sealed hazardous waste container. Do not mix with incompatible wastes.
Spill Cleanup Absorb with inert material, collect in a hazardous waste container, and decontaminate the area.
Final Disposal Method Through institutional EHS or a licensed hazardous waste disposal service. Incineration or other approved chemical treatment is the likely disposal route.

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_final Final Steps start Start: Need to Dispose of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type collect_solid Collect in a designated solid hazardous waste container waste_type->collect_solid Solid collect_liquid Collect in a designated liquid hazardous waste container waste_type->collect_liquid Liquid label_solid Label container with: 'Hazardous Waste' Chemical Name CAS Number collect_solid->label_solid store_waste Store sealed container in a satellite accumulation area label_solid->store_waste label_liquid Label container with: 'Hazardous Waste' Chemical Name CAS Number collect_liquid->label_liquid label_liquid->store_waste contact_ehs Contact Institutional EHS for waste pickup and disposal store_waste->contact_ehs end_point End: Waste Disposed of Compliantly contact_ehs->end_point

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling similar pyrimidine derivatives in a laboratory setting.[1][2] It is imperative to always consult a specific Safety Data Sheet (SDS) for the compound if available and adhere to your institution's safety protocols.

Hazard Summary
  • Acute Oral Toxicity [3][4]

  • Skin Corrosion/Irritation [3][4][5][6]

  • Serious Eye Damage/Irritation [3][4][5][6]

  • Respiratory Irritation [6]

All chemical products should be handled with the recognition of "having unknown hazards and toxicity".[4][7][8][9]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is essential when working with this compound and its derivatives.[2]

Body Part Personal Protective Equipment (PPE) Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][10] A face shield should be worn over safety glasses during procedures with a high risk of splashing.[2]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves that have been inspected prior to use.[2][10] Disposable nitrile gloves can offer short-term protection.[2] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[1][10]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[10] For compounds in solid form where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]
General Standard Laboratory AttireLong pants and closed-toe shoes are standard laboratory practice.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for personal and environmental safety when working with this compound.

Pre-Operational Checks
  • Ventilation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[3][10]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[3][11]

  • PPE Inspection: Inspect all PPE for integrity before use.[10]

  • Ignition Sources: Remove all sources of ignition from the work area.[1][10]

Handling the Chemical
  • Avoid Contact: Avoid direct contact with the skin and eyes.[1] If the compound is a solid, do not breathe in the dust.[1]

  • Containment: Handle the chemical in a manner that minimizes spills and aerosol generation.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[1][4][7][9][12]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after use.

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[3][9]

  • Clothing: Remove and wash contaminated clothing before reuse.[4][5][12]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.[1]

  • Spill Management: In case of a spill, evacuate personnel from the immediate area.[1] Collect the spilled material using an appropriate absorbent and place it in a suitable, sealed container for disposal.[1] Prevent the chemical from entering drains.[1][10]

Experimental Workflow and Safety Procedures

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling storage Storage (Cool, Dry, Ventilated) handling->storage Store Unused Chemical decon Decontamination (Work Area & Equipment) handling->decon waste Waste Disposal (Sealed Container) decon->waste disposal Dispose via Approved Vendor waste->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-(methylthio)pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.